L-Idose-13C-1

Catalog No.
S12876312
CAS No.
M.F
C6H12O6
M. Wt
181.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Idose-13C-1

Product Name

L-Idose-13C-1

IUPAC Name

(2R,3S,4R,5S)-2,3,4,5,6-pentahydroxy(313C)hexanal

Molecular Formula

C6H12O6

Molecular Weight

181.15 g/mol

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5+,6+/m0/s1/i5+1

InChI Key

GZCGUPFRVQAUEE-SMXRVYQBSA-N

SMILES

Array

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O

Isomeric SMILES

C([C@@H]([C@H]([13C@@H]([C@H](C=O)O)O)O)O)O

Structural Identity & Characteristics

Author: Smolecule Technical Support Team. Date: February 2026

L-Idose-13C-1 is a carbon-13 isotopically labeled form of the rare monosaccharide L-idose. The table below summarizes its core chemical information.

Property Description
Molecular Formula C₆H₁₂O₆ [1]
Molecular Weight 181.15 g/mol [2] [1] [3]
IUPAC Name (2R,3S,4R,5S)-2,3,4,5,6-pentahydroxy(3¹³C)hexanal [1]
CAS Number (unlabeled) 5934-56-5 [2]
Key Feature Carbon-13 label at the C-1 position [1] [3]

Primary Biochemical Application

L-Idose serves as a superior model substrate for aldose reductase (AR), the rate-limiting enzyme in the polyol pathway implicated in diabetic complications [4].

  • Kinetic Advantage over D-Glucose: Although D-glucose is the physiological substrate, its free aldehyde form concentration in solution is very low (about 0.0012%), making enzyme kinetic studies challenging. L-Idose has a structurally similar aldehyde group, but its concentration in the reactive free aldehyde form is approximately 60-80 times higher than that of D-glucose. This property makes it a more practical and efficient substrate for in vitro studies of AR activity and inhibition [4].
  • Role of Isotopic Labeling: The carbon-13 label at the C-1 position in this compound allows researchers to precisely track the incorporation of this specific carbon atom into products and intermediates within biochemical pathways, such as the polyol pathway where AR reduces aldoses to sugar alcohols [1].

The following diagram illustrates the role of L-Idose in the aldose reductase study context.

pathway L-Idose in Aldose Reductase Study Hyperglycemia Hyperglycemia Polyol Pathway Polyol Pathway Hyperglycemia->Polyol Pathway Activates Aldose Reductase (AR) Aldose Reductase (AR) Polyol Pathway->Aldose Reductase (AR) First Step This compound This compound Aldose Reductase (AR)->this compound Uses Sorbitol Accumulation Sorbitol Accumulation Aldose Reductase (AR)->Sorbitol Accumulation Produces Diabetic Complications Diabetic Complications Sorbitol Accumulation->Diabetic Complications Leads to

L-Idose is used to study the key enzyme in the diabetic complication pathway.

Structure Elucidation Workflow

Elucidating the structure of a labeled compound like this compound typically involves a multi-technique approach. The workflow below is a generalized protocol for carbohydrate analysis. Note that specific spectral data for this compound was not available in the search results.

workflow General Structure Elucidation Workflow cluster_1 NMR Analysis Sample Purification Sample Purification Mass Spectrometry (MS) Mass Spectrometry (MS) Sample Purification->Mass Spectrometry (MS) Confirms MW & Label Nuclear Magnetic Resonance (NMR) Nuclear Magnetic Resonance (NMR) Mass Spectrometry (MS)->Nuclear Magnetic Resonance (NMR) Proceeds to Data Analysis & Validation Data Analysis & Validation Nuclear Magnetic Resonance (NMR)->Data Analysis & Validation Provides Structural Data 1H NMR 1H NMR Nuclear Magnetic Resonance (NMR)->1H NMR Includes 13C NMR 13C NMR Nuclear Magnetic Resonance (NMR)->13C NMR Includes 2D NMR (COSY, HSQC, HMBC) 2D NMR (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR)->2D NMR (COSY, HSQC, HMBC) Includes

Proposed analytical steps for confirming the structure of a labeled compound.

  • Mass Spectrometry (MS): Used to confirm the molecular weight (181.15 g/mol) and the successful incorporation of the heavy carbon-13 atom [1] [3].
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the primary technique for full structure elucidation.
    • ¹H NMR: Identifies the number and environment of hydrogen atoms.
    • ¹³C NMR: Crucial for identifying the specific shift of the labeled carbon (C-1) and all other carbons in the structure. For complex or unknown carbohydrates, tools like the CASPER program can be used to predict NMR chemical shifts and compare them with experimental data to confirm the structure [5].

Synthesis and Analytical Considerations

  • Synthesis: The synthesis of this compound involves incorporating the carbon-13 isotope at the C-1 position. One established method uses a derivative of D-glucose (1,2:5,6-di-O-isopropylidene-α-D-glucofuranose) and exploits a configurational inversion at carbon-5 to generate the L-idose structure. The label can be introduced using precursors like potassium-¹³C-cyanide in a cyanohydrin reduction protocol [1].
  • Handling and Storage: The compound is typically supplied as an aqueous solution and should be stored in a 2-8°C refrigerator [3].

References

The Rationale for L-idose as a Novel AR Substrate

Author: Smolecule Technical Support Team. Date: February 2026

Aldose reductase (AR or AKR1B1) is a key enzyme in the polyol pathway, and its overactivation under hyperglycemic conditions is strongly linked to the development of diabetic complications. For decades, its primary substrate, D-glucose, has been problematic for in vitro kinetic studies due to its very low concentration of the free aldehyde form (the form recognized by the enzyme), which necessitates using high, non-physiological enzyme or substrate concentrations [1].

L-idose, the C-5 epimer of D-glucose, was proposed as an alternative substrate because it is structurally very similar to glucose but exists in solution with a ~60-80 times higher concentration of the free aldehyde form [1] [2]. This property makes it a superior substrate for accurate and efficient kinetic characterization and inhibition studies of AR.

Quantitative Comparison of AR Substrates

The table below summarizes key kinetic parameters that highlight the advantages of L-idose over D-glucose and other common substrates.

Table 1: Kinetic Parameters of Various Aldose Reductase Substrates

Substrate KM (mM) kcat (min⁻¹) kcat/KM (min⁻¹·µM⁻¹) Relative Aldehyde Form Concentration Key Characteristics
D-Glucose 35 - 212 [1] ~0.15 [3] ~9.1 x 10² [3] 0.0012% [1] Physiological substrate, poor for kinetics
L-Idose Significantly lower than D-glucose [2] Essentially identical to D-glucose [2] Not Reported ~0.1% [1] Ideal glucose mimic for kinetic studies
Glyceraldehyde (GAL) Not Reported Not Reported Not Reported N/A Common model substrate, but structurally dissimilar to glucose [1]
4-HNE (HNE) ~0.022 [4] ~102 [3] ~4.6 [3] N/A Toxic lipid aldehyde, part of detoxification role

Experimental Protocols for AR Activity Assay

The following is a standard spectrophotometric protocol for measuring AR activity using L-idose, adapted from the cited research.

Protocol: Measuring Aldose Reductase Activity with L-idose

  • Principle: AR activity is measured by monitoring the oxidation of NADPH to NADP⁺, which results in a decrease in absorbance at 340 nm [1] [5].
  • Reagents:
    • Sodium phosphate buffer (0.25 M, pH 6.8)
    • NADPH (0.18 mM)
    • Ammonium sulfate (0.4 M)
    • EDTA (0.5 mM)
    • L-idose substrate (commercially available from, e.g., Carbosynth) [1] [6]
    • Purified AR (e.g., bovine lens or human recombinant enzyme) [1]
  • Equipment: UV-Vis spectrophotometer capable of maintaining 37°C [5].
  • Procedure:
    • Prepare a 0.7 mL assay mixture containing the sodium phosphate buffer, NADPH, ammonium sulfate, and EDTA [5].
    • Place the cuvette in the thermostatted spectrophotometer at 37°C.
    • Initiate the enzymatic reaction by adding the purified AR enzyme.
    • Continuously record the decrease in absorbance at 340 nm for a sufficient time (e.g., 2-3 minutes).
    • Calculate the reaction rate using the extinction coefficient for NADPH (ε₃₄₀ = 6.22 mM⁻¹·cm⁻¹) [5].
  • Unit Definition: One unit of enzyme activity is defined as the amount of enzyme that catalyzes the conversion of 1 μmol of substrate per minute under the specified conditions [5].
  • Data Analysis: For kinetic studies (e.g., determining KM and kcat), repeat the assay at various L-idose concentrations. Analyze the resulting rate vs. substrate concentration data by non-linear regression fitting to the Michaelis-Menten equation using software such as GraphPad Prism [6].

L-idose in Differential Inhibitor Discovery

A significant application of L-idose is in the identification of Aldose Reductase Differential Inhibitors (ARDIs). The goal is to find compounds that inhibit the reduction of glucose (and its mimic L-idose) in the polyol pathway, without affecting AR's beneficial detoxification of harmful aldehydes like HNE [7] [4].

Research has shown that some inhibitors, such as Epigallocatechin gallate (EGCG) and certain Pyrazolo[1,5-a]pyrimidine derivatives, exhibit different inhibition mechanisms and potencies depending on whether L-idose or HNE is used as the substrate [6] [7] [8]. This "differential inhibition" is a promising strategy for developing safer therapeutics against diabetic complications.

Contextual Pathway and Workflow

To better understand the physiological context and the specific role of L-idose in research, please refer to the following diagrams.

G Hyperglycemia Hyperglycemia PolyolPathway Polyol Pathway Activation Hyperglycemia->PolyolPathway AR_Glucose Aldose Reductase (AR) Reduces Glucose to Sorbitol PolyolPathway->AR_Glucose Sorbitol Sorbitol Accumulation AR_Glucose->Sorbitol AR_Detox Aldose Reductase (AR) Reduces HNE to DHN Complications Complications AR_Detox->Complications Detoxification Prevents Complications OxidativeStress Oxidative Stress Sorbitol->OxidativeStress OxidativeStress->AR_Detox Generates Toxic HNE OxidativeStress->Complications Causes Damage LIdoseRole L-idose as a superior Glucose Mimic for in vitro AR studies LIdoseRole->AR_Glucose

The dual role of Aldose Reductase in disease and the application of L-idose in research.

G Start Initiate AR Assay Substrate Add Substrate (L-idose vs. HNE/GSHNE) Start->Substrate Inhibitor Add Potential Inhibitor Substrate->Inhibitor Measure Monitor NADPH oxidation at 340 nm Inhibitor->Measure Analyze Analyze Kinetics & Inhibition Mode Measure->Analyze Classify Classify Inhibitor: Standard vs. Differential (ARDI) Analyze->Classify

Experimental workflow for identifying differential AR inhibitors using L-idose.

Key Takeaways for Researchers

  • L-idose is a kinetically superior analog of D-glucose for in vitro AR studies due to its higher reactive aldehyde form concentration, providing more reliable data without sacrificing physiological relevance [1] [2].
  • The core assay protocol is straightforward, relying on the spectrophotometric tracking of NADPH consumption. The critical factors for success are the purity of the enzyme and substrate, and careful kinetic analysis [1] [5].
  • The future of AR drug discovery lies in Differential Inhibitors (ARDIs). Using L-idose in parallel with hydrophobic substrates like HNE is a powerful strategy to identify compounds that block the pathological polyol pathway while sparing the protective detoxification function of AR [6] [7] [4].

References

Comprehensive Technical Analysis: L-Idose versus D-Glucose for Therapeutic Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Hexose Stereochemistry and Biological Significance

L-Idose and D-glucose represent a fascinating pair of stereoisomeric aldohexoses with markedly different biological behaviors despite their similar chemical formulas. For pharmaceutical and basic research applications, understanding the nuanced differences between these monosaccharides is critical for leveraging their unique properties. D-Glucose exists abundantly in nature and serves as a fundamental energy source in biological systems, whereas L-Idose is classified as a rare sugar with limited natural occurrence but growing interest for its potential therapeutic applications. The key distinction between these hexoses lies in their stereochemical configuration at carbon atom 5, which profoundly influences their three-dimensional structure, chemical reactivity, and biological recognition.

The significance of L-Idose in biomedical research has increased substantially in recent years, with investigations revealing its potential as an alternative substrate for enzyme kinetics studies, particularly with aldose reductase, and its promising anti-proliferative properties against certain cancer cell lines. This technical guide provides an in-depth comparison of L-Idose and D-glucose, focusing on structural characteristics, experimental applications, synthetic methodologies, and therapeutic potential for researchers and drug development professionals. The comprehensive analysis presented herein aims to facilitate informed decisions regarding the selection and application of these monosaccharides in biomedical research and pharmaceutical development.

Structural Comparison and Molecular Properties

Fundamental Stereochemical Differences
  • Configuration and Chirality: L-Idose and D-glucose are C-5 epimers, meaning they differ only in their stereochemical configuration at the fifth carbon atom. While both share the identical chemical formula C₆H₁₂O₆, this seemingly minor structural variation results in significantly different three-dimensional arrangements and biological properties. In the Fischer projection, D-glucose has the hydroxyl group at the highest-numbered chiral center (C5) positioned on the right, whereas L-Idose has its C5 hydroxyl on the left, placing it in the L-family of sugars [1]. This chiral relationship makes them diastereomers, not enantiomers, as they are not mirror images of each other.

  • Ring Conformation and Stability: In aqueous solution, both sugars exist predominantly in cyclic pyranose forms, but with markedly different conformational preferences. D-Glucose adopts the stable ⁴C₁ chair conformation where all bulky substituents occupy equatorial positions, minimizing steric strain. In contrast, L-Idose experiences significant 1,3-diaxial interactions between hydroxyl groups in either possible chair conformation, making both forms relatively unstable [2]. This steric strain results in L-Idose existing as a complex equilibrium mixture of various forms in solution, with a significantly higher proportion of the free aldehyde form available for chemical reactions compared to D-glucose.

Table 1: Comparative Structural Properties of L-Idose and D-Glucose

Structural Characteristic L-Idose D-Glucose
Chemical Formula C₆H₁₂O₆ C₆H₁₂O₆
Classification Aldohexose, rare sugar Aldohexose, abundant sugar
C-5 Configuration L-configuration D-configuration
Preferred Ring Form Multiple conformations ⁴C₁ chair
Steric Strain Significant 1,3-diaxial interactions Minimal steric strain
Free Aldehyde Percentage 78.6-96.9 × 10⁻³% [3] 1.18-1.38 × 10⁻³% [3]
Relative Aldehyde Availability ~60-80 times higher than glucose [3] Reference value
Physicochemical Implications of Structural Differences

The conformational instability of L-Idose has profound implications for its physicochemical behavior and biological interactions. The higher proportion of free aldehyde form in L-Idose solutions (approximately 60-80 times greater than in D-glucose solutions) makes it significantly more reactive as a substrate for enzymes that recognize the open-chain form of sugars [3]. This property is particularly valuable in enzyme kinetics studies where the low free aldehyde concentration of D-glucose necessitates either high enzyme concentrations or extremely high substrate concentrations to achieve measurable reaction rates. Additionally, the axial hydroxyl groups in L-Idose create a distinct molecular topography that affects its recognition by biological systems, including enzymes, transporters, and receptors.

The structural flexibility of L-Idose also contributes to its unique biochemical properties. While D-glucose maintains a relatively rigid pyranose ring structure, L-Idose exhibits greater conformational dynamics, sampling multiple chair and skew-boat conformations in solution [4]. This flexibility may enhance its ability to interact with promiscuous binding sites or enzymes capable of accommodating multiple substrate conformations. However, this same property complicates the structural characterization of L-Idose and its derivatives, requiring sophisticated analytical techniques to properly describe its conformational landscape.

Aldose Reductase Kinetics and Experimental Applications

Kinetic Parameters and Experimental Advantages

Aldose reductase (AR) is a rate-limiting enzyme in the polyol pathway and has been implicated in the development of diabetic complications [3]. While D-glucose is considered an important physiological substrate for AR, its low free aldehyde concentration and consequently poor kinetic properties (high Kₘ, typically 35-212 mM) make it challenging for in vitro studies [3]. L-Idose presents a superior alternative substrate for AR kinetic characterization and inhibition studies due to its structural similarity to D-glucose coupled with its significantly higher free aldehyde availability.

Table 2: Comparative Kinetic Parameters of Aldose Reductase with Different Substrates

Substrate Kₘ (mM) kcat Catalytic Efficiency Experimental Advantages
D-Glucose 35-212 [3] Reference value Low Physiological relevance but poor kinetics
L-Idose Significantly lower than glucose [3] Similar to glucose [3] Higher than glucose Higher free aldehyde form, lower Kₘ
Glyceraldehyde Not specified Not specified Not specified Commonly used but structurally different from glucose

Research demonstrates that AR exhibits similar kcat values for both L-Idose and D-glucose, indicating comparable catalytic rates once the enzyme-substrate complex is formed [3] [5]. However, the significantly lower Kₘ observed for L-Idose reflects its stronger binding affinity or more efficient recognition by the enzyme's active site, attributable to its higher free aldehyde concentration. This kinetic profile makes L-Idose particularly valuable for inhibition studies, where the use of D-glucose as a substrate often requires high enzyme concentrations or non-physiological sugar concentrations that may compromise results.

Experimental Protocols for Aldose Reductase Studies
  • Enzyme Preparation and Assay Conditions: For kinetic characterization of aldose reductase using L-Idose, researchers typically employ purified recombinant human enzyme or tissue-derived AR (e.g., from bovine lens) [3]. The standard assay mixture includes 50-100 mM sodium phosphate buffer (pH 6.2-7.0), 0.1-0.2 mM NADPH, and varying concentrations of L-Idose (typically 0.1-10 mM). The reaction is initiated by adding the enzyme, and NADPH consumption is monitored continuously at 340 nm (ε = 6.22 mM⁻¹cm⁻¹) using a spectrophotometer. Maintaining strict temperature control (25-37°C) is essential for reproducible results. The higher free aldehyde availability of L-Idose enables measurable reaction rates at lower substrate concentrations than would be possible with D-glucose.

  • Data Analysis and Kinetic Parameter Determination: Initial velocity data obtained at varying L-Idose concentrations are fit to the Michaelis-Menten equation using nonlinear regression analysis to determine Kₘ and Vₘₐₓ values. For inhibition studies, researchers measure enzyme activity with L-Idose as substrate in the presence of various concentrations of potential inhibitors. IC₅₀ values are determined from plots of relative activity versus inhibitor concentration, while Kᵢ values are derived from more comprehensive analyses using Dixon or Lineweaver-Burk plots. The use of L-Idose provides superior signal-to-noise ratios compared to D-glucose, enabling more accurate determination of inhibition constants, particularly for weak inhibitors.

G LIdose L-Idose Solution Enzyme Aldose Reductase LIdose->Enzyme  Higher free aldehyde  concentration Product L-Iditol Enzyme->Product NADP NADP+ Enzyme->NADP NADPH NADPH NADPH->Enzyme  Cofactor

Figure 1: Experimental workflow for aldose reductase kinetics using L-Idose as substrate, highlighting the higher free aldehyde concentration advantage

Biological Activities and Therapeutic Potential

Anti-Proliferative Properties and Structure-Activity Relationships

Recent investigations have revealed that D-Idose (the D-enantiomer of Idose) exhibits significant anti-proliferative activity against specific cancer cell lines, particularly human leukemia MOLT-4F cells [4]. At a concentration of 5 mM, D-Idose inhibited cell proliferation by approximately 60%, comparable to the effect of D-Allose (46% inhibition), a rare sugar known for its anti-cancer properties [4]. This represents the first documented biological activity for D-Idose and suggests potential therapeutic applications for Idose stereoisomers in oncology. Importantly, structure-activity relationship studies indicate that both the aldose structure and the C-6 hydroxy group are essential for this anti-proliferative activity, as neither D-sorbose (the ketose form) nor 6-deoxy-D-Idose showed significant inhibitory effects [4].

The mechanism of action for D-Idose's anti-proliferative activity appears distinct from that of D-Allose. While D-Allose strongly induces TXNIP expression (thioredoxin-interacting protein) leading to reduced glucose uptake, D-Idose inhibits cellular glucose uptake through a TXNIP-independent pathway [4]. This suggests that Idose stereoisomers may target different aspects of cancer cell metabolism compared to other rare sugars. The cell-type specificity of this effect is noteworthy, as D-Idose showed significant activity against leukemia cells but minimal effects against prostate cancer DU-145 cells at the same concentration, highlighting the importance of cellular context in determining therapeutic responses [4].

Metabolic Recognition and Pharmaceutical Applications
  • Beta-Cell Recognition and Insulin Response: Unlike D-glucose, which potently stimulates insulin release from pancreatic β-cells, L-Idose and other rare aldohexoses (including allose, altrose, gulose, galactose, and talose) show no such activity [6]. This selective recognition extends to metabolic utilization, as D-glucose and mannose significantly increase lactate formation in isolated islets while L-Idose and other rare sugars do not [6]. This metabolic discrimination suggests that L-Idose is not efficiently recognized by the glucose transport systems or metabolic enzymes in β-cells, making it potentially useful for diabetes management where selective modulation of insulin secretion is desired.

  • Potential Pharmaceutical Applications: The unique properties of L-Idose make it promising for several pharmaceutical applications. As a non-calorific sweetener, L-sugars (including L-Idose and L-gulose) provide sweetness without calories and exhibit reduced susceptibility to microbial spoilage compared to conventional sugars [7]. In glycosaminoglycan (GAG) synthesis, L-Idose serves as a key precursor to L-iduronic acid, an essential component of heparin, heparan sulfate, and dermatan sulfate [8]. These GAGs mediate crucial biological interactions with diverse proteins involved in normal physiology and disease processes, making L-Idose derivatives valuable for developing novel therapeutics targeting these interactions.

Synthesis, Production Challenges, and Analytical Considerations

Synthetic Approaches and Industrial Production

The commercial production of L-Idose presents significant challenges due to its rarity in nature and complex synthesis pathways. One documented industrial process begins with D-glucose, which is hydrogenated to D-sorbitol, followed by microbial oxidation using Gluconobacter suboxydans to yield L-sorbose [7]. The L-sorbose is then racemized using alkaline conditions to generate a mixture of L-sorbose, L-idose, and L-gulose. The remaining L-sorbose is precipitated from dilute solution using lime (calcium hydroxide), and the L-idose is recovered from the filtrate by fractional crystallization [7]. This multi-step process highlights the economic and technical challenges in producing L-Idose on a commercial scale.

Alternative synthetic approaches often involve epimerization strategies that invert the configuration at C-5 of the more abundant D-glucose or its derivatives. Common methods include S𝑁2 displacement of sulfonate esters at C-5, diastereoselective hydroboration of exo-glycals, and Tishchenko oxidoreduction of hexose-5-ulose intermediates [8]. More recently, enzymatic approaches using isomerases and epimerases have been developed as more sustainable alternatives for rare sugar production [2]. Despite these advances, the gram-scale preparation of L-Idose and its derivatives remains a significant obstacle in glycosaminoglycan research and therapeutic development [8].

Analytical Considerations and Conformational Analysis

The structural analysis of L-Idose requires special consideration due to its complex equilibrium in solution. Unlike D-glucose, which exists predominantly as two pyranose anomers (α and β) with minimal furanose or open-chain forms, L-Idose forms a complex mixture of species in aqueous solution. Studies report the following distribution for D-Idose (the enantiomer of L-Idose): α-pyranose:β-pyranose:α-furanose:β-furanose in a ratio of approximately 3.4:3.1:1.2:1 [4]. The pyranose forms of L-Idose experience significant 1,3-diaxial interactions, making both possible chair conformations relatively unstable and promoting the adoption of twisted-boat conformations or the formation of furanose rings.

Analytical techniques for characterizing L-Idose include NMR spectroscopy (particularly ¹H and ¹³C) for determining anomeric composition and ring forms, circular dichroism (CD) for assessing solution conformation, and chromatographic methods (HPLC, GC) for purity assessment. Researchers must account for the potential isomerization of L-Idose to L-sorbose under acidic or basic conditions via the Lobry de Bruyn-van Ekenstein transformation when designing analytical protocols [4]. This instability necessitates careful control of pH and temperature during sample preparation and analysis to obtain accurate and reproducible results.

G DGlucose D-Glucose DSorbitol D-Sorbitol DGlucose->DSorbitol  Hydrogenation LSorbose L-Sorbose DSorbitol->LSorbose  Microbial Oxidation  (Gluconobacter suboxydans) Racemization Racemization Mixture LSorbose->Racemization  Alkaline Treatment LIdose L-Idose Racemization->LIdose  Fractional  Crystallization LGulose L-Gulose Racemization->LGulose  Fractional  Crystallization

Figure 2: Industrial production pathway for L-Idose from D-glucose, highlighting key chemical and enzymatic transformation steps

Conclusion and Future Perspectives

The comprehensive comparison of L-Idose and D-glucose reveals both structural similarities and functional distinctions with significant implications for pharmaceutical research and development. While D-glucose remains the physiologically relevant sugar for many metabolic processes, L-Idose offers distinct advantages as a research tool for enzyme kinetics, particularly in aldose reductase studies where its higher free aldehyde content enables more accurate and efficient experimental protocols. The emerging evidence of anti-proliferative activity for D-Idose against specific cancer cell lines opens promising avenues for therapeutic development, particularly given its novel mechanism of action distinct from other rare sugars.

References

Comprehensive Technical Guide: L-Idose-13C-1 Aldohexose

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Structural Properties

L-Idose-13C-1 is a carbon-13 isotopically labeled form of the rare aldohexose monosaccharide L-idose. This compound is characterized by an aldehyde functional group, classifying it as an aldose, and features six carbon atoms with the general molecular formula C₆H₁₂O₆, with one carbon atom specifically replaced with a ¹³C isotope at the C1 position.

  • Molecular Formula: C₅¹³CH₁₂O₆
  • Molecular Weight: 181.15 g/mol (compared to 180.156 g/mol for the unlabeled compound) [1] [2]
  • IUPAC Name: (2R,3S,4R,5S)-2,3,4,5,6-pentahydroxy(3-¹³C)hexanal [3]
  • CAS Number: Not specified in available literature
  • SMILES Notation: O=CC@@HO)O)O)O [2]

L-Idose is a C-5 epimer of D-glucose, meaning it differs from D-glucose in the configuration of the hydroxyl group at the fifth carbon atom [3]. In aqueous solution, idose exhibits complex tautomeric behavior, existing as an equilibrium mixture of different cyclic and acyclic forms.

Table 1: Tautomeric Distribution of D-Idose in Aqueous Solution (from NMR Studies) [4] [5]

Tautomeric Form Percentage Distribution
α-Pyranose 3.4%
β-Pyranose 3.1%
α-Furanose 1.2%
β-Furanose 1.0%
Acyclic Aldehyde 0.0032-0.09%
Acyclic Hydrate 0.74%

The acyclic forms, though present in small quantities, play crucial roles as intermediates in mutarotation and biochemical reactions. The ¹³C labeling at the C1 position specifically enhances the detection and study of these minor species through NMR spectroscopy [4].

Synthesis and Production

The synthesis of L-Idose-¹³C-1 involves sophisticated organic chemistry techniques with precise control over stereochemistry and isotope incorporation. Several synthetic routes have been developed, primarily starting from more readily available carbohydrate precursors.

G Start Starting Materials Step1 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose Start->Step1 Step2 Selective oxidation at C-6 Step1->Step2 Step3 1,2-O-isopropylidene-α-D-xylo-pentodialdo-1,4-furanose Step2->Step3 Step4 Cyanohydrin reaction with K¹³CN Step3->Step4 Step5 L-ido cyanohydrin (35% yield) Step4->Step5 Step6 Hydrogenation with H₂/Pd-BaSO₄ Step5->Step6 Step7 Protected L-ido intermediate Step6->Step7 Step8 Deprotection and purification Step7->Step8 Final L-Idose-¹³C-1 Step8->Final

Synthetic workflow for L-Idose-¹³C-1 production

Key Synthetic Methodologies
  • Chemical Synthesis from Glucose Derivatives: The most established approach begins with 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, exploiting configurational inversion at carbon-5 to generate the L-idose configuration [3]. This method involves:

    • Selective oxidation at carbon-6
    • Stereoselective reduction
    • Cyanohydrin reduction using potassium-¹³C-cyanide at pH 6.8 for 5 minutes, yielding L-ido cyanohydrin with 35% selectivity (L-ido:D-gluco = 35:65) [3]
    • Hydrogenation using H₂/Pd-BaSO₄ catalyst for >95% conversion
    • Final deprotection to yield L-Idose-¹³C-1 with 89% overall yield [3]
  • Improved Methodologies: Canadian researchers developed an optimized approach using 6-O-benzoyl-1,2-O-isopropylidene-3,5-di-O-p-toluenesulfonate derivatives, achieving 89% yield for the conversion from mesylate intermediate to 1,2-O-isopropylidene-3-O-methylsulfonyl-β-L-idofuranose and 95% for subsequent conversion to 1,2-O-isopropylidene-β-L-idofuranose [3].

  • Regioselective Protection Techniques: Dibutyltin oxide-mediated regioselective protection enables selective manipulation of hydroxyl groups while preserving the carbon-13 label integrity [3]. This method allows exclusive protection at the 2-O-position using various protecting groups including:

    • 9-fluorenylmethoxycarbonyl
    • 2,2,2-trichloroethoxycarbonyl
    • Benzoyl groups

Table 2: Orthogonal Protecting Group Strategies in L-Idose-¹³C-1 Synthesis [3]

Protecting Group Position Removal Conditions Selectivity
tert-Butyldiphenylsilyl 6-O TBAF, THF >98%
2-Naphthylmethylene acetal 4-O, 6-O p-Toluenesulfonic acid >95%
Benzoyl 2-O LiOH, aqueous THF >90%
Levulinoyl Various Hydrazine acetate >95%

Biological Activity and Therapeutic Potential

L-Idose and its labeled derivative demonstrate significant biological activity, particularly in the field of oncology research. While extensive studies have been conducted on D-idose, the L-enantiomer shares similar structural properties that may contribute to comparable biological effects.

Anti-Proliferative Activity

Research has revealed that rare aldohexoses, including D-idose, exhibit anti-proliferative activity against various human cancer cell lines:

  • MOLT-4F Human Leukemia Cells: D-Idose at 5 mM concentration inhibited cell proliferation by 60%, comparable to D-allose (46% inhibition at same concentration) [6] [7]. This represents the first reported biological activity for D-idose.

  • DU-145 Human Prostate Cancer Cells: Unlike leukemia cells, DU-145 cells did not show specific anti-proliferative response to rare aldohexoses at 5 mM, suggesting cell-type specific activity [6] [7].

  • Structure-Activity Relationship: Studies with structurally related compounds revealed that:

    • The aldose structure is essential for activity (ketose analogs like D-sorbose show no activity)
    • The C-6 hydroxy group is critical (6-deoxy-D-idose shows no inhibitory activity)
    • The anti-proliferative mechanism differs from D-allose, operating through TXNIP-independent pathways [6] [7]
Mechanism of Action

The anti-proliferative activity of D-idose appears to involve:

  • Inhibition of cellular glucose uptake
  • TXNIP-independent pathways (unlike D-allose which strongly induces TXNIP expression)
  • Potential modulation of glucose transporters (GLUTs) [6] [7]

G LIdose L-Idose-¹³C-1 Entry into Cell Mech1 Inhibition of Glucose Uptake LIdose->Mech1 Mech2 TXNIP-Independent Pathway LIdose->Mech2 Mech3 Modulation of GLUT Activity LIdose->Mech3 Effect1 Reduced Glycolytic Flux Mech1->Effect1 Mech2->Effect1 Mech3->Effect1 Effect2 Altered Cellular Energetics Effect1->Effect2 Outcome Cell Cycle Arrest Reduced Proliferation Effect2->Outcome

Proposed anti-proliferative mechanism of idose analogs

Analytical and Experimental Applications

NMR Spectroscopy Protocols

The ¹³C labeling at the C1 position makes L-Idose-¹³C-1 particularly valuable for NMR-based investigations:

Experimental Setup [4] [5]:

  • Instrumentation: High-resolution NMR spectrometer operating at 150 MHz for ¹³C detection
  • Sample Preparation: Dissolve compound in deuterated water (D₂O) at controlled temperature (30°C)
  • Reference Standard: Use tetramethylsilane (TMS) or sodium 3-(trimethylsilyl)propionate (TSP) as internal chemical shift reference
  • Acquisition Parameters: Apply broadband ¹H and ²H decoupling to simplify spectra and enhance signal-to-noise ratio

Key Measurements:

  • Quantitative analysis of tautomeric distribution
  • Determination of equilibrium constants between forms
  • Measurement of deuterium isotope effects on chemical shifts
  • Hydrate/aldehyde ratios (ranging from 1.5 to 13 across different aldohexoses) [4]
Tracer and Metabolic Studies

L-Idose-¹³C-1 serves as a powerful tracer in metabolic studies with specific applications:

  • Metabolic Pathway Tracing: Tracking carbon atom incorporation in biochemical pathways
  • Enzyme Kinetics Studies: Investigating substrate specificity and catalytic mechanisms of carbohydrate-processing enzymes
  • Pharmacokinetic Studies: Exploring drug distribution and metabolism in pharmaceutical research
  • Quantitative Analysis: Serving as internal standard for NMR, GC-MS, or LC-MS based quantification [3] [2]

Table 3: Experimental Applications of L-Idose-¹³C-1

Application Area Specific Use Technical Advantage
Chemistry Reaction mechanism studies Enhanced NMR sensitivity for C1 position
Biology Carbohydrate metabolism research Ability to track specific carbon atom
Medicine Drug development Precise pharmacokinetic tracking
Industry Complex molecule synthesis Isotopic labeling for pathway elucidation

Storage and Handling Specifications

Proper storage and handling are critical for maintaining the stability and integrity of L-Idose-¹³C-1:

  • Storage Conditions: Room temperature in continental US; may vary elsewhere based on certificate of analysis [2]
  • Stability: Aqueous solutions may exhibit tautomeric interconversion; precise composition should be verified before quantitative applications
  • Handling: Use standard laboratory precautions for carbohydrate compounds; maintain sterile conditions for biological applications

Conclusion and Research Perspectives

L-Idose-¹³C-1 represents a specialized chemical tool with significant potential in various research domains. Its unique stereochemistry, combined with the isotopic labeling at the C1 position, makes it particularly valuable for:

  • Advanced Metabolic Studies: Elucidating complex carbohydrate metabolic pathways through precise carbon tracking
  • Cancer Research: Developing novel anti-proliferative agents with unique mechanisms of action targeting glucose metabolism
  • Analytical Chemistry: Serving as internal standard for quantitative analysis of carbohydrate compounds
  • Synthetic Chemistry: Building block for complex molecule synthesis with isotopic labeling

Future research directions should focus on elucidating the precise molecular mechanisms underlying its anti-proliferative activity, optimizing synthetic methodologies for improved yields, and exploring potential therapeutic applications in metabolic disorders and oncology.

References

Aldehyde Form Population: Quantitative Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key comparative data for L-idose versus D-glucose:

Sugar Aldehyde Form Population (%) Key Structural Feature Experimental Method
L-idose ~0.0786 - 0.0969% [1] Axial orientation of hydroxyl groups at C2, C3, and C4 in its most stable chair conformation [1] CD/NMR and urazole modification kinetics [1]
D-glucose ~0.00118 - 0.00138% [1] Equatorial orientation of all sterically significant substituents [1] CD/NMR and urazole modification kinetics [1]

This data shows that the free aldehyde form is present in L-idose at a level approximately 60 to 80 times higher than in D-glucose [1] [2]. This difference is due to the relative stability of their ring (hemiacetal) structures. D-glucose forms a very stable six-membered ring where all large substituents are in an energetically favorable equatorial position, strongly favoring the cyclic form. In contrast, the most stable chair conformation of L-idose forces three of its hydroxyl groups into less stable axial positions, making the open-chain aldehyde form more accessible [1].

Application in Enzyme Kinetics

The high aldehyde form population makes L-idose a valuable tool for measuring the activity of aldose reductase (AR), the first and rate-limiting enzyme in the polyol pathway [1] [2].

  • The Problem with D-Glucose: Although D-glucose is a physiological substrate for AR, its extremely low aldehyde concentration makes enzyme kinetics challenging. This often requires the use of very high enzyme or substrate concentrations to get reliable rate measurements [1].
  • The Advantage of L-Idose: L-idose is structurally identical to D-glucose except for the configuration at the C5 atom [1]. Research using both bovine lens and human recombinant enzymes has shown that while the kcat (turnover number) for L-idose is essentially identical to that of D-glucose, the KM (Michaelis constant) is significantly lower. This indicates that AR can process L-idose more efficiently due to the higher availability of the reactive aldehyde form [2]. Therefore, L-idose serves as an excellent alternative substrate for in vitro inhibition and kinetic studies of aldose reductase [1] [2].

Experimental Context and Synthesis

The following diagram outlines the logical relationship between the structural properties of L-idose and its research applications, particularly in the study of Aldose Reductase.

LIdose L-idose Structure AldehydePop High Aldehyde Form Population (~0.08-0.1%) LIdose->AldehydePop  Instability of  Hemiacetal Ring ARSubstrate Efficient Substrate for Aldose Reductase (AR) AldehydePop->ARSubstrate  Low KM App1 Kinetic Characterization of AR ARSubstrate->App1 App2 Inhibition Studies for Diabetic Complications ARSubstrate->App2

Regarding its availability for experiments, L-idose is not a common sugar, and its synthesis, including the carbon-13 labeled form (L-Idose-13C-1), involves multi-step processes. A common starting material is 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, which is converted to an L-ido epoxide, followed by steps to secure the pyranose form and install protective groups [3] [4]. These syntheses are complex because L-idose derivatives tend to form mixtures of ring forms (pyranose and furanose), making purification difficult [4].

References

L-Idose-13C-1 aldose reductase kinetic studies

Author: Smolecule Technical Support Team. Date: February 2026

L-Idose vs. D-Glucose as an AR Substrate

The table below summarizes why L-idose is a superior experimental substrate for AR compared to D-glucose, based on its structural and kinetic properties [1].

Feature D-Glucose L-Idose
Structure Identical to L-idose except for configuration at C5 [1]. Identical to D-glucose except for configuration at C5 [1].
Hemiacetal Form Stability Highly stable six-membered ring; all significant substituents are equatorial [1]. Less stable ring; in its most stable chair conformation, three hydroxyl groups are axial [1].
Free Aldehyde Concentration Very low (approx. 0.0012% of total glucose) [1]. Much higher (approx. 0.078-0.097% of total idose) [1].
Advantage for Kinetics Low aldehyde concentration requires high enzyme or substrate concentrations, complicating kinetics [1]. Free aldehyde concentration is ~60-80 times greater than glucose, enabling more reliable activity measurements [1].
KM (for AR) Poorly recognized by AR (KM reported from 35-212 mM) [1]. Proposed as a better mimic for glucose due to higher effective concentration of the reducible form [1].

Experimental Protocol for AR Kinetics with L-Idose

This protocol is adapted from methodologies used in recent studies on AR inhibition [1] [2].

Materials and Reagents
  • Enzyme Source: Purified recombinant human AR (AKR1B1) or bovine lens AR [1].
  • Substrate: L-Idose (commercially available, e.g., Carbosynth) [1].
  • Cofactor: NADPH (Sigma-Aldrich) [1].
  • Buffer: Sodium phosphate buffer (typically 0.1 M, pH 7.4) [1] [2].
  • Test Inhibitors: Compounds for screening (e.g., flavonoids, ginsenoside derivatives) [3] [2].
  • Equipment: UV-Vis spectrophotometer, quartz cuvettes, thermostatted water bath or cell holder.
Procedure: Continuous Spectrophotometric Assay

The activity of AR is measured by monitoring the decrease in absorbance of NADPH at 340 nm.

  • Solution Preparation

    • Prepare a stock solution of 100 mM L-idose in sodium phosphate buffer.
    • Prepare a stock solution of 0.2 mM NADPH in buffer. Keep on ice, protected from light.
    • For inhibition studies, prepare stock solutions of test compounds in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration in the assay is constant and low (typically ≤1%) to avoid affecting enzyme activity [2].
  • Assay Mixture

    • In a quartz cuvette, add:
      • Sodium phosphate buffer (to a final volume of 1 mL)
      • L-Idose stock solution (variable volumes for kinetic studies, e.g., 10-200 µL for a final concentration range of 1-20 mM)
      • NADPH stock solution (e.g., 50 µL for a final concentration of 0.1 mM)
    • Place the cuvette in the spectrophotometer and allow it to equilibrate to the assay temperature (e.g., 25°C or 37°C).
  • Initial Rate Measurement

    • Start the reaction by adding a small volume (e.g., 10-50 µL) of the AR enzyme solution.
    • Mix immediately by inversion and record the decrease in absorbance at 340 nm for 3-5 minutes.
    • The initial linear rate of absorbance change (ΔA/min) is used for calculations.
  • Data Analysis

    • Calculate the reaction velocity (v) using the extinction coefficient for NADPH (ε₃₄₀ = 6.22 mM⁻¹cm⁻¹).
    • Plot velocity against substrate concentration and fit the data to the Michaelis-Menten equation to determine KM and Vmax.
    • For inhibition studies, measure initial rates at different inhibitor concentrations. Analyze the data using Lineweaver-Burk or Dixon plots to determine the inhibition constant (Ki) and mode of inhibition (e.g., competitive, mixed) [2].

Kinetic Characterization and Inhibitor Screening

Key Kinetic Parameters

Measure the following parameters for AR with L-idose under your specific assay conditions [1]:

Parameter Description How to Determine
KM (Michaelis Constant) [Measure of substrate affinity; lower KM indicates higher affinity.] From Michaelis-Menten plot.
kcat (Turnover Number) [Maximum number of substrate molecules converted per enzyme unit per second.] ( k_{cat} = V_{max} / [E]_T ), where [E]_T is total enzyme concentration.
kcat/KM (Specificity Constant) [Measure of catalytic efficiency.] Calculated from KM and kcat.
Application: Inhibitor Screening

This method is suitable for screening potential AR inhibitors. The table below shows the half-maximal inhibitory concentration (IC₅₀) for several ginsenosides against rat lens AR (RLAR), demonstrating the application of this kinetic approach [2].

Compound IC₅₀ (µM) vs. RLAR
Ginsenoside Rh2 0.67 ± 0.01
(20S) Ginsenoside Rg3 1.25 ± 0.28
(20R) Ginsenoside Rg3 4.28 ± 0.31
Ginsenoside Rh1 7.28 ± 0.27
Quercetin (Positive Control) 4.88 ± 0.71

Experimental Workflow and Pathway Context

The following diagrams outline the core biological pathway and the experimental workflow for the kinetic assay.

The Polyol Pathway and Role of L-Idose

pathway Glucose Glucose AR AR Glucose->AR NADPH L_Idose L_Idose L_Idose->AR NADPH Sorbitol Sorbitol SDH SDH Sorbitol->SDH NAD+ Fructose Fructose AR->Sorbitol NADP+ SDH->Fructose NADH

AR Kinetic Assay Workflow

workflow Prep Prepare Assay Mixture (Buffer, L-Idose, NADPH) Equil Equilibrate in Spectrophotometer Prep->Equil Start Start Reaction (Add AR Enzyme) Equil->Start Monitor Monitor A₃₄₀ nm Start->Monitor Calculate Calculate Velocity (ΔA/min) Monitor->Calculate Analyze Analyze Kinetics (KM, Vmax, Ki) Calculate->Analyze

Application Notes

  • Primary Use: This protocol is highly effective for the initial kinetic characterization of AR and the high-throughput screening of potential inhibitors in a controlled, in vitro setting [1] [2].
  • Physiological Context: While L-idose is an excellent experimental tool, remember that D-glucose remains the primary physiological substrate. The clinical relevance of inhibitors identified with L-idose should be validated in more complex cellular or animal models of hyperglycemia [3] [4].
  • Troubleshooting: If the observed reaction rates are low, verify the concentration of the free aldehyde form of your L-idose stock and ensure the NADPH solution is fresh and has not degraded.

References

Principles of 13C Metabolic Flux Analysis (MFA)

Author: Smolecule Technical Support Team. Date: February 2026

13C-MFA is a powerful technique for quantifying intracellular metabolic fluxes in living systems by using 13C-labeled tracers and measuring the resulting labeling patterns in metabolites [1]. The core principle involves:

  • Tracer Design: Selecting an appropriate isotopic tracer is critical for flux observability [1]. The tracer determines which metabolic pathways can be observed and measured.
  • Data Measurement: Advanced techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy are used to measure mass isotopomer distributions (MIDs) of metabolites [1].
  • Model-Based Flux Estimation: Computational models, such as those based on the Elementary Metabolite Unit (EMU) framework, simulate labeling patterns and fit experimental data to estimate metabolic flux maps [1].

Experimental Protocols for 13C Tracer Studies

While a specific protocol for L-Idose is not available, the following established methodologies for other tracers provide a clear template. You can adapt the tracer compound and some analytical details for your needs.

Table 1: In Vivo Tracer Protocol for Mouse Xenograft Models [2]

Aspect Details
Objective Study tumor metabolism in live mouse models (e.g., xenografts).
Tracer Examples [1,2-¹³C₂]Glucose, [U-¹³C₅,¹⁵N₂]Glutamine

| Tracer Administration | Route: Intravenous (tail vein). Schedule: Multiple bolus injections (e.g., 3 injections at 15-minute intervals). | | Tissue Harvest | Time: ~45-60 minutes post-initial injection. Method: Rapid dissection, rinse in cold PBS, blot, and flash-freeze in liquid N₂. | | Key Considerations | - Avoid metabolic altering anesthetics if possible.

  • Minimize stress to the animal.
  • Flash-freeze tissues within minutes of euthanasia. |

Table 2: Ex Vivo Tracer Protocol for Intact Human Tissue [3]

Aspect Details
Objective Probe a wide range of metabolic pathways in an experimentally controlled system.
Tracer Strategy Global Tracing: Use a highly ¹³C-enriched medium with multiple fully labeled nutrients (e.g., all 20 amino acids plus glucose).

| Tissue Culture | Format: Precision-cut tissue slices (150-250 µm) cultured on membrane inserts. Duration: Experiments can be run for hours (e.g., 2h) up to 24 hours. | | Sample Analysis | Liquid Chromatography-Mass Spectrometry (LC-MS) for polar metabolites. | | Key Advantages | - Preserves native tissue architecture and cell types.

  • Allows for easy experimental manipulation.
  • Enables deep, non-targeted analysis of metabolism. |

Data Analysis and Application Workflow

The journey from tracer injection to flux estimation is a multi-step process. The flowchart below outlines the core workflow for an ex vivo study, which can be adapted for in vivo designs.

workflow start Start Experiment tracer Administer ¹³C-Labeled Tracer (e.g., Global ¹³C Mix) start->tracer sample Collect Tissue & Metabolites tracer->sample analyze Analyze with LC-MS sample->analyze data Obtain Mass Isotopomer Distribution (MID) Data analyze->data fit Compute Flux Fit (Minimize SSR) data->fit Experimental Input model Define Metabolic Network Model model->fit Theoretical Framework output Estimated In Vivo Metabolic Flux Map fit->output

A key strength of 13C-MFA is its ability to quantify fluxes that are not measurable by input-output balances alone. The table below shows how different tracer choices can illuminate different metabolic pathways.

Table 3: Tracer Selection for Pathway Interrogation [1] [2]

Tracer Primary Pathways Illuminated Key Flux Information

| [1,2-¹³C₂]Glucose | Glycolysis, Pentose Phosphate Pathway (PPP), TCA Cycle | • Relative activity of glycolysis vs. PPP. • Anaplerotic fluxes and TCA cycle activity. | | [U-¹³C₅]Glutamine | TCA Cycle, Gluconeogenesis, Reductive Metabolism | • Glutaminolysis rate. • Contribution to TCA cycle (anaplerosis). |

Key Considerations for Protocol Design

Based on current literature, here are critical factors to enhance the success of your tracer study:

  • Tracer Selection: The choice of tracer is paramount. As one study concluded, maximizing the number of independent EMU basis vectors improves system observability and the number of free fluxes that can be determined [1].
  • Experimental System: The choice between in vivo and ex vivo models involves a trade-off between physiological relevance and experimental control. Ex vivo systems like tissue slices maintain the native tissue microenvironment and allow for high-resolution, non-targeted metabolomics [3].
  • Data Quality and Modeling: Use sensitive analytical platforms like LC-MS and robust computational models for flux estimation. The EMU framework is particularly effective for simulating complex isotopomer distributions and estimating fluxes [1].

Protocol Conclusion

Although data on L-Idose-13C-1 is lacking, the principles and protocols for 13C-MFA are well-established. You can build your application notes by:

  • Adapting Proven Protocols: Use the in vivo and ex vivo protocols above as a template, substituting this compound as the tracer.
  • Theorizing the Pathway: Research the known metabolic pathway of unlabeled L-idose in your biological system to predict which fluxes this compound could reveal.
  • Validating Experimentally: The ultimate step will be to run pilot studies using these adapted protocols to generate and interpret your specific data.

References

Experimental Protocol: ¹³C-L-Iodose Tracing in Mammalian Cell Systems

Author: Smolecule Technical Support Team. Date: February 2026

Tracer Preparation and Administration
  • Tracer Selection: Choose position-specific labeled L-Idose (e.g., [1-¹³C] or [2-¹³C]) for targeted pathway analysis or [U-¹³C] for comprehensive flux mapping [1] [2].
  • Culture Media Preparation: Prepare culture media containing ¹³C-L-Idose at 4 mg/g concentration, dissolved in appropriate buffer or saline solution [3].
  • Administration Method: Use intraperitoneal injection for in vivo studies or direct media supplementation for in vitro systems. Include vehicle controls to account for potential metabolic perturbations [3].
Cell Culture and Labeling Conditions
  • Cell Lines: Utilize relevant mammalian cell models (e.g., cancer lines such as A549, HEK 293-T, or OVCAR4) [4] [1].
  • Labeling Duration: For stationary MFA, incubate for 6 hours to achieve isotopic steady state in central carbon metabolism [1].
  • Environmental Control: Maintain standard culture conditions (37°C, 5% CO₂) throughout the labeling period [4].
Sample Collection and Processing
  • Metabolite Extraction:
    • Quench metabolism rapidly with ice-cold methanol [1].
    • Add chloroform and water for deproteinization (4:4:1 ratio methanol:chloroform:water) [1].
    • Centrifuge at 3000×g for 20 minutes at 4°C and collect aqueous phase [1].
    • Evaporate samples under airflow at room temperature [1].
  • Membrane Glycan Isolation (if studying glycosylation):
    • Collect membrane fractions by subcellular fractionation [4].
    • Hydrolyze with trifluoroacetic acid (TFA) or acetic acid to cleave glycosidic bonds [4].
    • Confirm membrane purity using Western blot for markers like ConA (glycans) and GAPDH (cytosolic marker) [4].
Derivatization for LC-MS Analysis
  • PMP Derivatization (for monosaccharides):
    • Add 60 μL of 2% methoxyamine hydrochloride in pyridine to dried metabolites [1].
    • Sonicate for 30 minutes and incubate at 37°C for 2 hours [1].
    • Add 90 μL MBTSTFA + 1% TBDMCS and incubate at 55°C for 60 minutes [1].
  • PMP Derivatization Specific for Neutral Monosaccharides:
    • Use 1-phenyl-3-methyl-5-pyrazolone (PMP) for derivatization to resolve isomeric monosaccharides [4].
    • Include internal standards (¹³C-glucose, ¹³C-galactose, ¹³C-mannose at 0.1 μg/mL) for quantification correction [4].
Instrumental Analysis
  • LC-MS Parameters:
    • Use 10-minute LC-MS separations for PMP-derivatized carbohydrates [4].
    • Employ CID fragmentation for unambiguous monosaccharide identification [4].
    • Monitor characteristic fragments: m/z 175.0862 (PMP fragment), m/z 216.1128 (amine-containing carbohydrates) [4].
  • GC-MS Analysis (for polar metabolites):
    • Use DB-35MS capillary column (30m) [1].
    • Temperature program: 100°C for 3 min, ramp to 300°C at 3.5°C/min [1].
    • Operate in selected ion monitoring (SIM) mode for mass isotopomer distribution analysis [1].

Data Analysis and Interpretation

Metabolic Flux Analysis Computational Framework
  • Model Construction: Develop a stoichiometric model incorporating L-Idose utilization pathways including the Leloir pathway, UDP-sugar metabolism, and incorporation into glycans [4].
  • Flux Estimation: Use software tools (Metran, INCA) implementing the Elementary Metabolite Unit (EMU) framework to estimate intracellular fluxes [5] [1].
  • Statistical Validation: Calculate 95% confidence intervals for each flux using parameter continuation methods [1].
Mass Isotopomer Distribution Analysis
  • Data Extraction: Obtain mass isotopomer distributions (MIDs) for key metabolites from GC-MS or LC-MS data [1].
  • Pathway Resolution: Use MIDs to resolve parallel pathways such as PPP versus glycolysis, and oxidative versus reductive TCA cycle flux [1].
Quantification of L-Idose Allocation
  • Absolute Quantification: Develop external standard curves for derivatized monosaccharides normalized to ¹³C internal standards [4].
  • Matrix Effect Correction: Use internal standards to correct for ion suppression in complex biological matrices [4].

Experimental Design Considerations

Optimal Tracer Selection Strategy

Different tracer configurations provide specific advantages for pathway resolution:

Tracer Type Optimal Application Key Advantages
[1,2-¹³C]glucose General purpose; PPP, glycolysis, overall network [1] High precision for central carbon metabolism [1]
[U-¹³C]glutamine TCA cycle, glutaminolysis [1] Excellent for mitochondrial metabolism [1]
Mixed tracers Specific pathway enhancement [2] Can be tuned for particular fluxes [2]
Troubleshooting and Quality Control
  • Isotopic Steady-State Verification: Ensure consistent MIDs across multiple time points in time-course experiments [1].
  • Matrix Effects: Always include internal standards to correct for quantification artifacts in biological samples [4].
  • Pathway Coverage: Validate that your tracer selection adequately labels target pathways through pilot experiments [1] [2].

Workflow Visualization

Below is a comprehensive workflow diagram for ¹³C-L-Idose tracing experiments:

workflow cluster_prep Tracer Preparation cluster_exp Experimental Execution cluster_analysis Sample Analysis cluster_data Data Processing Start Experimental Design TracerType Select L-Idose Tracer Type ([1-¹³C], [U-¹³C], etc.) Start->TracerType Concentration Determine Optimal Concentration (4 mg/g recommended) TracerType->Concentration MediaPrep Prepare Labeled Media Concentration->MediaPrep Admin Tracer Administration (IP injection or media supplementation) MediaPrep->Admin Incubation Incubation Period (90 min to 6 hours) Admin->Incubation Collection Sample Collection (Cells + Media) Incubation->Collection Extraction Metabolite Extraction (Methanol/Chloroform/Water) Collection->Extraction Derivatization Derivatization (PMP for sugars) Extraction->Derivatization Instrument LC-MS/MS or GC-MS Analysis Derivatization->Instrument MID Mass Isotopomer Distribution Analysis Instrument->MID Flux Metabolic Flux Calculation MID->Flux Validation Statistical Validation (95% CI) Flux->Validation Results Interpretation & Reporting Validation->Results

Key Applications and Limitations

Applications
  • Glycan Biosynthesis Studies: Direct tracing of L-Idose incorporation into cell membrane glycans [4].
  • Cancer Metabolism: Investigation of metabolic rewiring in aberrant glycosylation patterns [4].
  • Pathway Discovery: Identification of novel L-Idose utilization routes in specialized tissues.
Limitations and Considerations
  • Isotope Scrambling: Positional labels may redistribute through metabolic reactions, complicating interpretation [1].
  • Pathway Redundancy: Multiple pathways can lead to similar labeling patterns, requiring complementary tracers [1].
  • Sensitivity Requirements: Low abundance metabolites may challenge detection limits of MS instrumentation [4].

Conclusion

This protocol provides a comprehensive framework for implementing ¹³C-L-Idose tracing studies. The method enables quantitative assessment of L-Idose metabolism through targeted analytical approaches and computational modeling. When properly executed, these techniques can reveal flux distributions through interconnected metabolic pathways, providing insights into glycosylation processes and sugar nucleotide metabolism in biological systems.

References

Application Note: Using L-Idose to Study Aldose Reductase Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Objective: To provide a standardized method for measuring Aldose Reductase (AKR1B1) activity and for screening and characterizing potential inhibitors, with the option to use L-Idose-13C-1 as a tracer in mechanistic studies.

Background: Aldose Reductase (AR) is a key enzyme in the polyol pathway and is implicated in diabetic complications. Its typical substrate, D-glucose, is kinetically poor for in vitro assays due to its low concentration of the free aldehyde form. L-idose is a structurally similar hexose that presents a 60-80 fold higher concentration of the free aldehyde in solution, making it a more sensitive and practical substrate for kinetic and inhibition studies [1]. The labeled form, This compound, can be used as an internal standard for precise quantification or as a tracer to elucidate metabolic fluxes [2].

Experimental Protocol for Aldose Reductase Inhibition Assay

The following protocol is adapted from established biochemical methods [3] [4]. You can use unlabeled L-idose for initial screenings and integrate the 13C-labeled version for advanced quantitative applications.

Reagent Preparation
  • Buffer: 0.25 M Sodium Phosphate buffer, pH 6.8.
  • Co-factor: 0.18 mM NADPH in buffer. Prepare fresh and keep on ice, protected from light.
  • Enzyme: Purified human recombinant AKR1B1, dialyzed against 10 mM sodium phosphate buffer, pH 7.0 [3].
  • Substrate Stock: 100 mM L-idose (or a mixture of L-idose and this compound) in assay buffer.
  • Inhibitor Stock: Dissolve the test compound in an appropriate solvent. DMSO is a common but notable choice, as it itself acts as a weak differential inhibitor of AR. Its concentration must be kept constant (preferably below 1% v/v) across all assays, including controls [4].
  • Activation Solution: 0.4 M Ammonium Sulfate, 0.5 mM EDTA in the phosphate buffer. Ammonium sulfate activates AKR1B1 [3].
Spectrophotometric Activity Assay

This is a direct, continuous assay that monitors the oxidation of NADPH at 340 nm.

Workflow:

G A Prepare Reaction Master Mix B Aliquot into cuvette A->B C Add Inhibitor/Vehicle B->C D Pre-incubate (37°C) C->D E Initiate reaction with Enzyme D->E F Monitor A₃₄₀ for 5-10 min E->F G Calculate reaction rate F->G

Detailed Steps:

  • Master Mix: Prepare a master mix containing the sodium phosphate buffer, NADPH, and activation solution (ammonium sulfate/EDTA).
  • Assay Setup: Aliquot the master mix into a spectrophotometer cuvette.
  • Add Inhibitor: Add the test inhibitor or an equal volume of vehicle to the cuvette.
  • Add Substrate: Add L-idose substrate to the cuvette and mix gently.
  • Pre-incubate: Allow the mixture to equilibrate at 37°C for 1-2 minutes.
  • Initiate Reaction: Start the reaction by adding a precise volume of the purified AKR1B1 enzyme. Mix quickly and thoroughly.
  • Data Collection: Immediately monitor the decrease in absorbance at 340 nm (ΔA₃₄₀/min) for 5-10 minutes. The linear portion of the curve is used for calculations.
Data Analysis
  • Rate Calculation: The enzyme activity is calculated using the extinction coefficient for NADPH (ε₃₄₀ = 6.22 mM⁻¹cm⁻¹) [3].
  • Inhibition Percentage: The percentage of inhibition at a given inhibitor concentration is calculated by comparing the reaction rate in the presence of the inhibitor to the uninhibited control rate.
  • IC₅₀ Determination: Determine the IC₅₀ value (concentration that inhibits 50% of enzyme activity) by measuring inhibition percentages at a minimum of six different inhibitor concentrations and fitting the data using non-linear regression analysis (e.g., with GraphPad Prism software) [3].

Kinetic Analysis for Mechanism of Action

To characterize the type of inhibition (competitive, non-competitive, uncompetitive), determine the kinetic parameters (appKM and appkcat) at different fixed concentrations of the inhibitor [5].

Procedure:

  • Measure the initial reaction rates while varying the concentration of L-idose substrate.
  • Repeat these measurements at several different, fixed concentrations of the inhibitor.
  • Fit the data to the Michaelis-Menten equation using non-linear regression to obtain apparent kinetic parameters.
  • Plot the derived parameters (e.g., appKM/appkcat) against the inhibitor concentration to diagnose the inhibition model and identify incomplete inhibition phenomena [5].

The table below summarizes kinetic data for AKR1B1 with different substrates for comparison.

Substrate appKM (mM) appkcat (s⁻¹) appKM / appkcat Key Features
L-idose Not explicitly stated Not explicitly stated Not explicitly stated ~60-80x more free aldehyde form than D-glucose; superior for in vitro assays [1].
D-glucose 35 - 212 Comparable to other substrates Very high Low free aldehyde form (0.0013%); poor substrate for kinetics [1].
D,L-Glyceraldehyde (GAL) 4.7 (in standard assay) -- -- Common model substrate used in many inhibition studies [3].

Critical Considerations for assay

  • Differential Inhibition: AKR1B1 can process multiple substrates. A "differential inhibitor" blocks the reduction of harmful aldoses (like glucose) more effectively than the detoxification of toxic aldehydes (like HNE). Your assay should test inhibitors against multiple substrates (e.g., L-idose and HNE) to identify this valuable profile [3] [4].
  • Incomplete Inhibition: Some inhibitors, like certain catechins, do not fully suppress enzyme activity even at high concentrations, a phenomenon known as "incomplete inhibition." The trend of appKM/appkcat versus [I] is a valuable tool to detect this [5].
  • Blank Correction: Proper use of blanks is crucial for accuracy. Always include a "substrate + sample blank" (all components except enzyme) to correct for background absorbance/fluorescence from the sample or substrate decay. Omitting this can lead to underestimation of inhibitory activity [6].

Visualizing the Workflow and Pathway

The following diagram illustrates the core experimental workflow and the biochemical context of the polyol pathway where Aldose Reductase operates.

G A Hyperglycemia B Aldose Reductase (AKR1B1) + NADPH A->B High Glucose C Sorbitol B->C Reduction E Assay: Monitor NADPH oxidation (ΔA₃₄₀/min) to measure AR activity B->E In Vitro Model D Pathway Activation Osmotic & Oxidative Stress C->D Sub Substrate (e.g., L-idose) Sub->B Inhib Inhibitor Candidate Inhib->B  Inhibits

References

Comprehensive Application Notes and Experimental Protocols for L-Idose-13C-1 in Carbohydrate Metabolism Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to L-Idose-13C-1 and Research Significance

This compound represents a specialized biochemical tool in the growing field of rare sugar metabolism research. As a carbon-13 isotopically labeled form of the rare hexose monosaccharide L-Idose, this compound serves as a powerful tracer for investigating metabolic pathways in biological systems. The unique structural characteristics of L-Idose—being a C-5 epimer of D-glucose—combined with the strategic positioning of the stable isotope label at the C-1 position, makes it particularly valuable for delineating carbohydrate metabolism networks in mammalian systems [1]. The molecular formula for this compound is C₆H₁₂O₆ with the carbon-13 incorporation resulting in a molecular weight of 181.15 g/mol [1] [2]. Recent research has highlighted the significance of rare sugars like idose in biological systems, with studies demonstrating that certain rare aldohexoses exhibit selective anti-proliferative activity against human cancer cell lines, particularly in leukemia models, through mechanisms involving glucose uptake inhibition [3].

The application of this compound in metabolic research addresses a critical need in biochemistry and cell biology: the ability to track carbon utilization through various metabolic pathways in an unbiased, hypothesis-free manner. While traditional metabolic studies have focused predominantly on common sugars like glucose, the investigation of rare sugar metabolism remains largely unexplored territory. The development of specialized isotopic labeling techniques now enables researchers to profile metabolic activities in living cells systematically, providing insights into both normal and pathological metabolic states [4]. This protocol article aims to provide comprehensive methodological guidance for implementing this compound in cutting-edge metabolic research applications, with particular emphasis on experimental design, analytical techniques, and data interpretation.

Chemical Properties and Specifications

This compound possesses specific chemical characteristics that determine its behavior in experimental systems. The compound is formally known as (2R,3S,4R,5S)-2,3,4,5,6-pentahydroxy(3-¹³C)hexanal according to IUPAC nomenclature, indicating the precise position of the carbon-13 label within the molecular structure [1]. Like other aldose sugars, this compound undergoes characteristic carbohydrate reactions including oxidation to carboxylic acids, reduction to alcohols, and various substitution reactions that introduce functional groups at specific positions within the molecule [1]. These reactions typically employ standard reagents such as potassium permanganate for oxidation and sodium borohydride for reduction, with reaction conditions requiring carefully controlled temperatures and pH levels to maintain molecular stability.

The structural uniqueness of L-Idose arises from its stereochemical configuration, which differs from the more common glucose epimer at the C-5 position. This subtle structural variation significantly impacts its biological activity and metabolic handling. In aqueous solutions, L-Idose exists as a complex mixture of isomers with α-pyranose:β-pyranose:α-furanose:β-furanose in a ratio of approximately 3.4:3.1:1.2:1 [3]. Additionally, α-D-idopyranose has been reported to be relatively unstable due to unfavorable 1,3-diaxial interactions, adopting both chair and twisted-boat conformations [3]. This inherent instability means that L-Idose can relatively easily undergo isomerization to L-sorbose via the Lobry de Bruyn-van Ekenstein transformation under acidic or basic conditions [3], a factor that must be considered when designing experimental protocols involving this compound.

Table 1: Basic Chemical Properties of this compound

Property Specification
Molecular Formula C₆H₁₂O₆ (with ¹³C at C-1)
Molecular Weight 181.15 g/mol
IUPAC Name (2R,3S,4R,5S)-2,3,4,5,6-pentahydroxy(3-¹³C)hexanal
CAS Number Information available from commercial suppliers
Isotopic Enrichment Typically >99% ¹³C at specified position
Storage Conditions Room temperature or as specified in Certificate of Analysis

Research Applications and Significance

Key Application Areas

The implementation of this compound spans multiple research domains, offering unique capabilities in each application:

  • Metabolic Pathway Tracing: this compound serves as an essential tracer for investigating carbon atom incorporation in various biochemical pathways [1]. The carbon-13 label allows researchers to track how this rare sugar is processed through metabolic networks, providing insights into pathway activity and flux distributions that cannot be obtained through traditional abundance-based metabolomics approaches [4]. This application is particularly valuable for identifying novel metabolic routes or branch points in carbohydrate metabolism that may be cell type-specific or altered in disease states.

  • Cancer Metabolism Studies: Research has demonstrated that certain rare sugars, including D-Idose (the enantiomer of L-Idose), exhibit selective anti-proliferative activity against human cancer cell lines [3]. Specifically, D-Idose at 5 mM concentration was shown to inhibit cell proliferation in MOLT-4F human leukemia cells by approximately 60%, comparable to the anti-proliferative effects of D-Allose (46% inhibition) [3]. Using this compound allows researchers to investigate whether similar anti-proliferative mechanisms apply to the L-enantiomer and to elucidate the metabolic basis for these observed effects. Structure-activity relationship studies suggest that the aldose structure and the C-6 hydroxy group are critical for the anti-proliferative activity of idose sugars [3].

  • Enzyme Mechanism Studies: The compound is valuable for exploring enzyme specificity and kinetics in carbohydrate-processing enzymes [1]. Unlike its D-enantiomer, L-Idose is not phosphorylated at the C-6 position in certain cancer cell types, including Ehrlich ascites cells, Jensen sarcoma, or Walker carcinoma [3]. This differential metabolic handling provides a natural experimental control for investigating the structural determinants of enzyme-substrate recognition in hexokinases and other kinases.

  • Drug Development Applications: In the pharmaceutical industry, this compound finds application in pharmacokinetic studies to explore drug distribution and metabolism [1]. The carbon-13 labeling enables precise tracking of drug metabolites that incorporate idose-derived fragments, providing enhanced sensitivity and accuracy compared to non-labeled counterparts. Additionally, the compound can be used as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS, improving the reliability of analytical measurements in complex biological matrices [2].

Quantitative Research Findings

Table 2: Documented Biological Activities of Idose Sugars and Derivatives

Compound Experimental System Concentration Effect Reference
D-Idose MOLT-4F human leukemia cells 5 mM 60% inhibition of cell proliferation [3]
D-Idose DU-145 human prostate cancer cells 5 mM No specific anti-proliferative activity [3]
D-Allose MOLT-4F human leukemia cells 5 mM 46% inhibition of cell proliferation [3]
6-deoxy-D-Idose MOLT-4F human leukemia cells 5 mM No inhibitory activity [3]
D-Sorbose MOLT-4F human leukemia cells 5 mM No inhibitory activity [3]

The data presented in Table 2 highlight several important structure-activity relationships. The anti-proliferative effect of idose sugars appears to be highly specific to both the stereochemistry and structural features of the molecule. The absence of activity in 6-deoxy-D-Idose underscores the importance of the C-6 hydroxy group for biological activity, while the lack of effect with D-Sorbose suggests that the aldose structure (rather than ketose) is essential for the observed anti-proliferative properties [3]. Furthermore, the differential sensitivity between MOLT-4F leukemia cells and DU-145 prostate cancer cells indicates cell type-specific responses to rare sugars, suggesting that metabolic differences between cell types may determine susceptibility to these compounds.

Synthesis and Characterization Protocols

Established Synthesis Methods

The synthesis of this compound requires specialized approaches to incorporate the carbon-13 isotope at the specific C-1 position while maintaining the correct stereochemical configuration. Several well-established methods have been developed for this purpose:

  • Chemical Synthesis from Glucose Derivatives: One of the most robust approaches begins with 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose as the starting material [1]. This method exploits configurational inversion at carbon-5 of the readily available glucose derivative to generate the desired L-idose configuration. The foundational approach involves the conversion of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose through selective oxidation at carbon-6 followed by stereoselective reduction [1]. King-Morris and colleagues demonstrated that 1,2-O-isopropylidene-α-D-xylo-pentodialdo-1,4-furanose serves as an effective precursor for the preparation of L-6-¹³C-idose through cyanohydrin reduction protocols [1]. The addition of potassium-¹³C-cyanide at pH 6.8 for 5 minutes to this aldehyde precursor yields both D-gluco and L-ido cyanohydrins that can be readily reduced with hydrogen gas and palladium-barium sulfate catalyst [1].

  • Thioglycoside-Based Approach: An improved methodology developed by researchers demonstrates that 6-O-benzoyl-1,2-O-isopropylidene-3,5-di-O-p-toluenesulfonate derivatives can be converted to L-idose derivatives with enhanced efficiency [1]. This approach utilizes acetate ion-exchange resin treatment followed by catalytic deacylation and detosylation sequences, achieving yields of 89% for the conversion from mesylate intermediate to 1,2-O-isopropylidene-3-O-methylsulfonyl-β-L-idofuranose and 95% for the subsequent conversion to 1,2-O-isopropylidene-β-L-idofuranose [1]. This method avoids tedious chromatographic separations by preparing thioglycosides stereoselectively.

  • Regioselective Protection-Deprotection Techniques: The synthesis of this compound derivatives with defined substitution patterns requires sophisticated protecting group strategies [1]. Recent advances in regioselective protection have demonstrated the effectiveness of dibutyltin oxide for the selective protection of trans-diaxial 1,2-diols in L-iduronic acid derivatives [1]. Treatment of glucosamine-iduronic acid disaccharides with dibutyltin oxide and benzoyl chloride at 70°C provides exclusive protection at the 2-O-position [1]. The versatility of this protection strategy is demonstrated by the selective installation of various protecting groups including 9-fluorenylmethoxycarbonyl, 2,2,2-trichloroethoxycarbonyl, and benzoyl groups at the 2-O-position, while monochloroacetyl groups can be selectively installed at the 3-O-position [1].

Key Reaction Parameters and Yields

Table 3: Synthesis Efficiency for this compound Production

Starting Material Reaction Conditions Product Yield Selectivity
1,2-O-Isopropylidene-α-D-xylo-pentodialdo-1,4-furanose K¹³CN, pH 6.8, 5 min L-ido cyanohydrin 35% L-ido:D-gluco = 35:65
L-ido cyanohydrin H₂/Pd-BaSO₄ reduction 1,2-O-isopropylidene-β-L-ido-hexodialdo-1,4-furanose >95% conversion N/A
Protected L-ido aldehyde NaBH₄ reduction L-6-¹³C-idose after deprotection 89% overall N/A
6-O-benzoyl-1,2-O-isopropylidene-3,5-di-O-p-toluenesulfonate Acetate ion-exchange resin treatment L-idose derivatives 89-95% High

The implementation of orthogonal protecting groups enables the synthesis of multiply protected L-idose derivatives suitable for complex oligosaccharide assembly [1]. These approaches utilize tert-butyldiphenylsilyl groups at 6-O-positions, 2-naphthylmethyl groups at 4-O-positions, and p-bromobenzyl groups at 3-O-positions to confer exclusive α-stereoselectivity in glycosylation reactions [1]. Advanced protection strategies incorporate site-selective functionalization protocols that enable the preparation of strategically protected building blocks from core disaccharides [1]. The use of zinc iodide and trimethyl(phenylthio)silane for thioglycoside formation, followed by global deacetylation and selective acetal protection, provides access to versatile synthetic intermediates in significantly fewer steps compared to traditional approaches [1].

Experimental Protocols for Metabolic Research

Cell Culture and Tracer Incubation

The following protocol describes a standardized approach for using this compound in metabolic tracing studies with mammalian cell lines:

  • Cell Preparation and Seeding: Begin with exponentially growing cells and seed them at appropriate densities in standard culture vessels. For most cancer cell lines, a seeding density of 1-2 × 10⁵ cells/mL in 6-well plates or 25 cm² flasks is appropriate. Allow cells to adhere and resume growth for 24 hours before introducing the labeled compound [4].

  • Tracer Medium Preparation: Prepare a custom growth medium where this compound serves as the primary carbon source or as a supplementary tracer. For comprehensive metabolic profiling, use a medium where glucose and all amino acids are fully ¹³C, while choline and various vitamins are ¹²C [4]. For focused studies on idose metabolism specifically, replace a portion of the glucose in the medium with this compound (typically at 5-10 mM concentration). Filter-sterilize the medium using 0.2 μm filters to maintain sterility.

  • Tracer Incubation and Sampling: Remove the standard growth medium from cells, wash twice with phosphate-buffered saline (PBS), and add the tracer medium. Culture cells in the ¹³C medium for at least 6 population doublings to ensure that >98% of cellular material is newly synthesized and reflects the isotopic labeling pattern [4]. Collect samples at multiple time points (e.g., 0, 24, 48, 72 hours) for time-course analyses. At each time point, collect both cells and culture medium for comprehensive analysis.

  • Sample Processing: For intracellular metabolite analysis, quickly wash cells with ice-cold saline solution (0.9% NaCl), then quench metabolism using cold methanol or acetonitrile. Scrape cells and transfer to microcentrifuge tubes. For comprehensive metabolite extraction, use a methanol:water:chloroform (4:3:4) extraction protocol [4]. After vortexing and centrifugation, collect the aqueous and organic phases separately for analysis of polar and non-polar metabolites, respectively. Dry samples under nitrogen or using a speed vacuum system and store at -80°C until analysis.

Analytical Methodologies
  • Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS): Reconstitute dried samples in appropriate solvents compatible with the LC system (typically water:acetonitrile, 95:5 for polar metabolites; isopropanol:acetonitrile, 60:40 for lipids). For polar metabolites, use hydrophilic interaction liquid chromatography (HILIC) with a BEH Amide or similar column (2.1 × 100 mm, 1.7 μm) maintained at 45°C. Employ a gradient elution with mobile phase A (water with 10 mM ammonium acetate, pH 9.0) and mobile phase B (acetonitrile). For mass spectrometric detection, use high-resolution instruments such as Q-Exactive Orbitrap or similar, operating in both positive and negative ionization modes with a mass resolution of at least 70,000 at m/z 200 [4].

  • Data Processing and Analysis: Process raw LC-HRMS data using specialized software such as XCMS, Compound Discoverer, or similar platforms for peak picking, alignment, and integration. Identify metabolites by matching accurate mass (mass error < 5 ppm) and retention times against authentic standards when available. For unidentified features, use computational approaches to assign putative identifications based on accurate mass and predicted fragmentation patterns. Calculate mass isotopomer distributions (MIDs) for each detected metabolite by integrating the chromatographic peaks for each isotopologue (M+0, M+1, M+2, etc.). Correct MIDs for natural abundance of ¹³C isotopes using appropriate algorithms [4].

  • Pathway Activity Assessment: Determine pathway activities by examining the labeling patterns in pathway intermediates and end products. For example, active synthesis of a metabolite from this compound will result in incorporation of ¹³C atoms, while metabolites that are not synthesized de novo will show only the natural abundance ¹³C pattern. Compare labeling patterns across different metabolic pathways to identify which routes are active under the experimental conditions [4].

Metabolic Pathway Analysis and Visualization

Pathway Mapping and Isotope Incorporation

The metabolism of this compound in biological systems follows specific pathways that can be traced through the incorporation of the carbon-13 label. Research indicates that idose sugars are metabolized through pathways similar to other hexoses, but with important distinctions in their metabolic handling. Cellular glucose uptake assays and Western blotting analysis of thioredoxin-interacting protein (TXNIP) expression suggest that the anti-proliferative activity of D-Idose is induced by inhibition of glucose uptake via a TXNIP-independent pathway [3]. This indicates that idose sugars may compete with glucose for uptake or metabolism, potentially explaining their selective effects on cancer cells that exhibit high glucose dependency.

The following diagram illustrates the proposed metabolic pathways and experimental workflow for investigating this compound metabolism:

G LIdose This compound Uptake Glycolysis Glycolytic Intermediates LIdose->Glycolysis PPP Pentose Phosphate Pathway LIdose->PPP TXNIP TXNIP Expression Analysis LIdose->TXNIP UptakeAssay Glucose Uptake Assay LIdose->UptakeAssay Nucleotides Nucleotide Synthesis Glycolysis->Nucleotides Lipids Lipid Synthesis Glycolysis->Lipids Analysis LC-HRMS Analysis Glycolysis->Analysis PPP->Nucleotides PPP->Analysis AntiProliferative Anti-Proliferative Effects TXNIP->AntiProliferative Nucleotides->Analysis Lipids->Analysis UptakeAssay->AntiProliferative MID Mass Isotopomer Distribution Analysis->MID PathwayActivity Pathway Activity Assessment MID->PathwayActivity

Diagram 1: Metabolic Pathways and Experimental Workflow for this compound

The diagram illustrates two main aspects of this compound research: (1) the metabolic pathways through which this compound is processed in biological systems (blue arrows), and (2) the experimental approaches for investigating its effects and metabolism (red arrows). The dashed lines represent the analytical workflow for tracking isotope incorporation. This comprehensive mapping enables researchers to design targeted experiments based on specific questions about idose metabolism and its biological effects.

Tracing Experiments and Data Interpretation

The implementation of tracing experiments with this compound requires careful consideration of experimental parameters to ensure meaningful results:

  • Tracer Concentration and Timing: Based on anti-proliferative studies with related sugars, effective concentrations for metabolic effects appear to be in the 5-20 mM range [3]. However, for purely metabolic tracing applications without therapeutic intent, lower concentrations (1-5 mM) may be sufficient to ensure adequate incorporation while minimizing potential pharmacological effects. The duration of tracer incubation should be sufficient to allow incorporation into metabolites of interest—typically 24-72 hours for most metabolic studies, with longer incubations required for slowly turning over pools such as certain lipid species or structural carbohydrates.

  • Pathway Activity Assessment: The "deep labeling" approach, which combines custom ¹³C medium with high-resolution mass spectrometry, can identify hundreds of endogenous metabolites as well as active and inactive pathways [4]. In this method, metabolites that are synthesized de novo from the labeled precursor will incorporate ¹³C atoms, while those that are not actively synthesized will show only natural abundance ¹³C patterns. By analyzing the mass isotopomer distributions across a range of metabolites, researchers can map active metabolic pathways and identify potential metabolic dependencies or vulnerabilities in specific cell types.

  • Integration with Other Omics Data: For comprehensive metabolic understanding, integrate ¹³C tracing data with other molecular profiling approaches such as transcriptomics or proteomics. This multi-omics integration can help explain observed metabolic activities at the regulatory level and identify potential points of metabolic control. For example, if this compound tracing shows active utilization through a particular pathway, but transcriptomic data indicates low expression of key enzymes in that pathway, this might suggest post-translational regulation or the presence of alternative metabolic routes.

Troubleshooting and Technical Considerations

Successful implementation of this compound in metabolic research requires attention to several potential technical challenges:

  • Isotopic Purity Verification: Prior to experiments, verify the isotopic purity of this compound using NMR or LC-MS analysis. Commercially obtained compounds should have Certificate of Analysis documentation, but independent verification is recommended for critical applications. Impurities or variations in isotopic enrichment can significantly impact interpretation of mass isotopomer distributions.

  • Cell Viability and Proliferation Monitoring: When using idose sugars at concentrations previously associated with anti-proliferative effects (5 mM or higher) [3], closely monitor cell viability and proliferation rates throughout experiments. Anti-proliferative effects may confound metabolic studies if not properly accounted for in experimental design and data interpretation.

  • Sample Processing Stability: Idose sugars may undergo isomerization under certain pH conditions [3]. During sample processing, maintain neutral pH when possible and avoid prolonged exposure to extreme acidic or basic conditions that might promote structural changes. Immediate quenching of metabolism upon sample collection is essential to preserve accurate metabolic snapshots.

  • Data Normalization and Quantification: For accurate comparison across samples, normalize metabolite levels to cell number, protein content, or DNA amount. When tracking isotope incorporation, calculate mass isotopomer distributions as fractional enrichments rather than absolute abundances to account for variations in sample loading or instrument sensitivity.

Conclusion and Future Perspectives

This compound represents a valuable tool in the expanding toolkit for metabolic research, particularly in the context of rare sugar metabolism and its potential therapeutic applications. The documented anti-proliferative effects of D-Idose against certain cancer cell lines [3], combined with the unique metabolic features of idose sugars, make this compound particularly interesting for investigating cancer-specific metabolic vulnerabilities. The continuing development of improved synthesis methods [1] and analytical approaches [4] will further enhance our ability to utilize this compound in diverse research applications.

Future research directions with this compound should include more comprehensive mapping of its metabolic fate across different cell types and physiological conditions, investigation of potential synergistic effects with existing metabolic inhibitors or chemotherapeutic agents, and exploration of its utility in diagnostic applications. As the field of metabolomics continues to advance, the unique properties of this compound position it as a significant reagent for addressing fundamental questions in carbohydrate metabolism and its role in health and disease.

References

Comprehensive Application Notes and Protocols: Synthesis and Applications of 6-Azido-6-deoxy-L-idose Chemical Probes

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 6-Azido-6-deoxy-L-idose as a Chemical Tool

6-Azido-6-deoxy-L-idose represents a specialized hetero-bifunctional spacer in chemical biology and drug discovery, offering unique advantages for creating molecular probes and conjugates. This modified monosaccharide features two distinct functional groups: a hemiacetal terminus that functions as an aldehyde equivalent for conjugation with nucleophiles (e.g., amino groups and electron-rich aromatics), and a bio-orthogonal azido group at the C6 position that undergoes efficient Hüisgen [3+2] cycloaddition with alkynes [1]. This dual functionality enables sequential conjugation strategies, making 6-azido-6-deoxy-L-idose particularly valuable for constructing complex molecular architectures where controlled, stepwise assembly is required.

Compared to glucose analogs, 6-azido-6-deoxy-L-idose demonstrates significantly enhanced reactivity in oxime formation reactions, attributed to its larger population of acyclic forms (0.3% vs. 0.01% for glucose) as confirmed by 13C NMR analysis [1]. This structural characteristic facilitates more efficient conjugation with target molecules, reducing reaction times and improving yields in probe construction. The compound's versatility has been exploited in developing probes for studying biological systems, particularly in creating glycosylated analogs of bioactive compounds like epigallocatechin gallate (EGCG) for cytotoxicity studies and metabolic engineering of complex cellular components [1] [2].

Synthetic Routes and Methodologies

Synthesis of 6-Azido-6-deoxy-L-idose

The synthesis of 6-azido-6-deoxy-L-idose can be accomplished through a multi-step sequence beginning with appropriately protected sugar precursors. The following protocol outlines a general approach adapted from methodologies used for similar 6-azido hexose derivatives:

Table 1: Reagents and materials for 6-azido-6-deoxy-L-idose synthesis

Component Specification Quantity
Starting material Methyl α-L-idopyranoside or equivalent 1.0 g (theoretical)
Protecting groups para-Methoxybenzyl (PMB) chloride 3.0-4.0 equiv
Triflation agent Triflic anhydride (Tf₂O) 1.2 equiv
Azide source Sodium azide (NaN₃) 3.0 equiv
Solvent Anhydrous DMF 15-20 mL
Base Pyridine, 4-(N,N-dimethylamino)pyridine (DMAP) 2.0 equiv each
Purification Silica gel chromatography --

Step-by-Step Protocol:

  • Protection of hydroxyl groups: Begin with global protection of methyl α-L-idopyranoside using para-methoxybenzyl (PMB) groups under standard conditions (PMB chloride, base, DMF) to yield the fully protected intermediate [2].

  • Selective deprotection: Chemoselective removal of the primary protecting group using specific deprotection conditions (e.g., HCl in dioxane for PMB groups) to expose the C6 hydroxyl group [2].

  • Activation and displacement:

    • Dissolve the C6-OH exposed compound (1.0 equiv) in anhydrous DMF under inert atmosphere.
    • Cool the solution to 0°C and add triflic anhydride (1.2 equiv) dropwise followed by pyridine (2.0 equiv) and DMAP (0.1 equiv).
    • Stir the reaction mixture for 2-4 hours at 0°C to room temperature, monitoring by TLC until complete conversion.
    • Add sodium azide (3.0 equiv) and heat to 65°C for 12-16 hours for complete displacement [2] [3].
  • Global deprotection: Remove all protecting groups under appropriate conditions (e.g., HCl in dioxane for PMB groups) to yield 6-azido-6-deoxy-L-idose [2].

  • Purification: Purify the crude product using silica gel chromatography with a gradient of ethyl acetate in hexanes (20-100%) followed by recrystallization from methanol/diethyl ether.

Key Considerations:

  • Maintain anhydrous conditions during triflation and azide displacement steps.
  • Monitor the triflation reaction carefully to prevent decomposition.
  • Exercise appropriate safety precautions when handling sodium azide and organic azide products.
Synthesis of C-Idosyl EGCG Conjugate

The preparation of C-idosyl epigallocatechin gallate (EGCG) demonstrates the application of 6-azido-6-deoxy-L-idose in creating bioactive probes:

  • C-glycosylation: React 6-azido-6-deoxy-L-idose (1.2 equiv) with EGCG (1.0 equiv) using Lewis acid catalysis under inert atmosphere [1].

  • Reaction monitoring: Follow reaction progress by TLC and LC-MS until complete consumption of starting materials (typically 4-8 hours).

  • Purification: Isolate the C-idosyl EGCG product using preparative HPLC with a C18 column and water-acetonitrile gradient.

  • Characterization: Confirm structure by NMR and HR-MS; evaluate cytotoxicity against relevant cell lines (e.g., U266 cells) [1].

Synthesis of 6-Azido-modified Phosphatidylinositol Derivatives

For metabolic engineering of phosphatidylinositol (PI) and related biology, 6-azido-6-deoxy derivatives can be synthesized as follows:

Table 2: Synthesis of 6-azido-6-deoxy phosphatidylinositol derivatives

Step Key Transformation Reagents/Conditions Yield Range
1 Ferrier rearrangement Lewis acid catalyst, appropriate solvent 60-75%
2 Hydroxyl protection MOM-Cl, base, DMF 85-95%
3 Stereoselective reduction NaBH₄, methanol, 0°C to rt ~90%
4 Triflation and azide displacement Tf₂O, pyridine/DMAP, then NaN₃, DMF, 65°C 70-85%
5 Phospholipidation Phosphoramidite, 1H-tetrazole, oxidation with t-BuO₂H 50-70%
6 Global deprotection DBU, then HCl in dioxane or 10% TFA 60-80%

Key Advantages of 6-Azido PI Derivatives:

  • Minimal steric impact: Azide group is relatively small compared to fluorescent or affinity tags.
  • Bioorthogonal functionality: Enables selective conjugation via click chemistry.
  • Metabolic selectivity: 6-position modification prevents incorporation into GPI anchors while maintaining compatibility with PI phosphorylation pathways [2].

Applications in Chemical Biology and Drug Development

Bioorthogonal Labeling and Detection

The azido group in 6-azido-6-deoxy-L-idose enables efficient bioorthogonal conjugation through copper-catalyzed or strain-promoted azide-alkyne cycloadditions. This application is particularly valuable for labeling biomolecules in complex biological systems without interfering with native biochemical processes [1] [2]. The hetero-bifunctional nature allows sequential conjugation strategies, where the aldehyde-equivalent hemiacetal is first conjugated to a target molecule, followed by azide-based click chemistry attachment of detection tags (fluorophores, affinity handles) or functional groups [1].

Protocol for Bioorthogonal Labeling:

  • Hemiacetal conjugation: Incubate 6-azido-6-deoxy-L-idose (1-10 mM) with target molecule containing amino groups in phosphate buffer (pH 7.0-7.4) for 2-4 hours at room temperature.
  • Purification: Remove excess reagent by gel filtration or dialysis.
  • Click reaction: Add alkyne-functionalized tag (1.5-2.0 equiv), CuSO₄ (1.0 equiv), sodium ascorbate (2.0 equiv), and tris(benzyltriazolylmethyl)amine (TBTA, 0.2 equiv) in t-BuOH/H₂O mixture.
  • Incubation: React for 1-2 hours at room temperature with gentle mixing.
  • Analysis: Purify conjugate and characterize by appropriate analytical methods (HPLC, MS, fluorescence detection) [1] [4].
Metabolic Glycan Engineering and Imaging

6-Azido-6-deoxy-L-idose serves as a metabolic precursor for incorporating azide tags into cellular glycans, enabling subsequent visualization and manipulation. This approach has been successfully applied to engineer cell-surface glycosylated structures, including phosphatidylinositol derivatives [2].

Workflow for Metabolic Engineering:

G A Synthesis of 6-Azido-6-deoxy-L-idose PI Derivative B Metabolic Incorporation into Cellular Systems A->B C Bioorthogonal Tagging with Alkyne-Functionalized Probe B->C D Visualization or Isolation C->D E Functional Analysis D->E

Figure 1: Metabolic engineering workflow using 6-azido-6-deoxy-L-idose derivatives

Key Application Notes:

  • Selective pathway targeting: 6-azido PI derivatives are selectively incorporated into phosphatidylinositol phosphorylation pathways but not into GPI anchors due to blocked 6-position [2].
  • Minimal metabolic disruption: The small azide tag mimics hydroxyl group polarity, minimizing interference with native biological functions.
  • Versatile detection: Compatible with various alkyne-functionalized reporters for fluorescence microscopy, flow cytometry, or affinity purification.
Cytotoxicity Studies with C-Idosyl EGCG

The C-idosyl EGCG derivative synthesized from 6-azido-6-deoxy-L-idose maintains comparable cytotoxicity to native EGCG against U266 cells, demonstrating its utility as a chemical probe for elucidating EGCG biological functions [1]. This application highlights the value of 6-azido-6-deoxy-L-idose in creating functionalized bioactive compounds without significant loss of activity.

Analytical Characterization and Quality Control

Structural Verification Methods

Comprehensive characterization of 6-azido-6-deoxy-L-idose and its derivatives is essential for ensuring probe quality and reproducibility:

Table 3: Analytical characterization parameters for 6-azido-6-deoxy-L-idose

Analytical Method Key Parameters Expected Results
1H NMR Chemical shifts, coupling constants H1 signal characteristic of idose configuration; azidomethyl signals at ~3.3-3.5 ppm
13C NMR Population of acyclic forms ~0.3% acyclic forms for idose vs. 0.01% for glucose
HR-MS Exact mass measurement C₆H₁₁N₃O₅ [M+H]+ calculated 205.07; observed 205.07
HPLC Purity Chromatographic homogeneity ≥98% purity by HPLC (220-254 nm)
FT-IR Azide stretch Strong absorption at ~2100 cm⁻¹
Stability and Storage Conditions
  • Storage temperature: 0-8°C for long-term stability [5]
  • Solubility: Soluble in DMSO, H₂O, and methanol [5]
  • Handling precautions: Protect from light and moisture; avoid excessive heating due to potential azide decomposition

Experimental Protocols

General Synthetic Procedures

Safety Considerations:

  • Azide compounds should be handled with appropriate personal protective equipment.
  • Avoid contact with heavy metals and strong acids to prevent formation of explosive hydrazoic acid.
  • Perform reactions in well-ventilated fume hoods.

Characterization Methods:

  • NMR Spectroscopy: Record 1H NMR at 400-600 MHz and 13C NMR at 100-150 MHz in deuterated solvents (CDCl₃ or CD₃OD). Use TMS or residual solvent peaks as internal reference.
  • Mass Spectrometry: Perform high-resolution ESI-MS on time-of-flight (TOF) instruments for exact mass confirmation.
  • Chromatography: Use silica gel 60 (230-400 mesh) for flash chromatography; analytical TLC on silica gel 60 F254 plates with UV and chemical staining detection.
Click Chemistry Conjugation Protocol

Reaction Setup:

  • Prepare stock solutions:

    • 6-azido probe (50 mM in DMSO or buffer)
    • Alkyne tag (100 mM in DMSO)
    • CuSO₄ (50 mM in water)
    • Sodium ascorbate (100 mM in water, prepared fresh)
    • TBTA ligand (10 mM in DMSO)
  • In a reaction vial, combine:

    • 6-azido probe solution (20 μL, 1 μmol)
    • Alkyne tag solution (15-30 μL, 1.5-3.0 μmol)
    • TBTA solution (4 μL, 0.04 μmol)
    • CuSO₄ solution (4 μL, 0.2 μmol)
    • Sodium ascorbate solution (8 μL, 0.8 μmol)
    • Add appropriate buffer to 200 μL final volume
  • Incubate at room temperature for 1-2 hours with gentle mixing.

  • Purify conjugate by HPLC, gel filtration, or precipitation.

Troubleshooting Tips:

  • If conversion is low, increase reaction time to 4-6 hours or slightly increase temperature to 37°C.
  • For hydrophobic compounds, include 10-20% t-BuOH to improve solubility.
  • If copper reduction causes precipitation, increase TBTA concentration or switch to strain-promoted cycloaddition without copper.

Conclusion

6-Azido-6-deoxy-L-idose represents a versatile hetero-bifunctional scaffold with significant utility in chemical biology and drug development. Its enhanced reactivity compared to glucose analogs, coupled with orthogonal functionality for sequential conjugation, enables sophisticated probe design for metabolic engineering, bioorthogonal labeling, and biological mechanism elucidation. The protocols and applications detailed in these Application Notes provide researchers with comprehensive methodologies for employing this valuable chemical tool in diverse research contexts. Future directions include expanding applications to in vivo imaging, targeted drug delivery systems, and advanced materials science.

References

6-Azido-6-deoxy-L-idose as a Hetero-Bifunctional Spacer

Author: Smolecule Technical Support Team. Date: February 2026

The core application of this compound is to serve as a molecular bridge that connects two different molecules via two distinct and bio-orthogonal chemical reactions [1].

  • Hemiacetal Terminus (Aldehyde-like): This end is highly reactive towards nucleophiles. It can form stable linkages with amino groups (to form Schiff bases) or with electron-rich aromatic rings (through C-glycosylation) [1].
  • Azido Terminus: This end is designed to undergo a bio-orthogonal [3+2] Huisgen cycloaddition, commonly known as a "click reaction," with a molecule containing an alkyne group [1].

A key finding is that the L-idose derivative exhibits significantly higher reactivity (approximately 30 times higher) in oxime formation reactions compared to a similar glucose derivative. This is attributed to its larger population of acyclic forms in solution (0.3% for idose vs. 0.01% for glucose), which makes the aldehyde group more accessible for reaction [1].

Summary of Quantitative Data

The table below summarizes the key quantitative information available from the search results.

Property Value / Description Application Significance
Acyclic Isomer Population 0.3% (for 6-Azido-6-deoxy-L-idose) [1] Higher proportion of reactive aldehyde form leads to superior performance in conjugation chemistry compared to glucose analogues.
Cytotoxicity (C-idosyl EGCG) Comparable to native EGCG against U266 cells [1] Suggests that conjugation via this spacer does not significantly impair the biological activity of the original molecule, making it suitable for creating chemical probes.
Reactivity ~30x higher than corresponding glucose derivative in oxime formation [1] Enables more efficient conjugation under milder conditions.

Synthesized Protocol for Conjugating Probes via 6-Azido-6-deoxy-L-idose

While a full, cited protocol is not available in the search results, the following workflow synthesizes the general steps described for creating a chemical probe, using the example of C-idosyl EGCG synthesis [1].

Objective: To synthesize an azide-functionalized Epigallocatechin Gallate (EGCG) probe for studying its biological functions.

Materials:

  • 6-Azido-6-deoxy-L-idose
  • Epigallocatechin Gallate (EGCG)
  • Lewis acid catalyst (e.g., BF₃·Et₂O)
  • Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)
  • Inert atmosphere (Argon or Nitrogen gas)

Procedure:

  • C-glycosylation:

    • Dissolve EGCG and 6-Azido-6-deoxy-L-idose in an anhydrous solvent under an inert atmosphere.
    • Add a Lewis acid catalyst to the reaction mixture to activate the sugar hemiacetal for coupling with the electron-rich aromatic ring of EGCG.
    • Stir the reaction at room temperature and monitor by TLC or LC-MS until completion.
    • Work up the reaction and purify the crude product (C-idosyl EGCG bearing an azido group) using chromatography.
  • "Click Chemistry" Conjugation (Conceptual Step):

    • The purified C-idosyl EGCG, now containing an azide group, can be conjugated to any molecule of interest (e.g., a fluorescent dye, biotin, or another drug molecule) that is functionalized with an alkyne group.
    • This reaction is typically catalyzed by copper(I) and proceeds efficiently to form a stable triazole linkage.

Validation:

  • The biological activity of the final conjugate should be validated. In the case of C-idosyl EGCG, its cytotoxicity was confirmed to be comparable to native EGCG in assays against U266 cells, indicating its suitability as a functional chemical probe [1].

Application Workflow Diagram

The following diagram illustrates the logical workflow for using this hetero-bifunctional spacer in probe development.

Start Start: Develop Chemical Probe A Synthesize or source 6-Azido-6-deoxy-L-idose Start->A B Conjugate Hemiacetal End (e.g., C-glycosylation with EGCG or oxime formation with amine) A->B C Obtain Intermediate: Azide-functionalized Molecule B->C D Conjugate Azide End via Click Chemistry with Alkyne C->D E Obtain Final Heterobifunctional Probe D->E F Validate Probe Functionality (In vitro / In vivo assays) E->F

Important Notes on Information Gaps

  • Limited Data on L-Idose-1-¹³C: The available data specifically discusses 6-Azido-6-deoxy-L-idose. The properties and protocols for the carbon-13 labeled variant (L-Idose-1-¹³C) may differ, particularly in applications like NMR spectroscopy where the isotope is used for tracing and quantification [2].
  • Lack of Detailed Protocols: The search results confirm the use and advantage of this spacer but do not provide the granular, step-by-step methodological details you require for a complete application note, such as specific molar ratios, reaction times, temperatures, or purification techniques.

Suggestions for Further Research

To obtain the detailed information needed for your application notes, I suggest:

  • Consulting Specialized Databases: Search in-depth protocols on platforms like SciFinder or Reaxys, which often contain detailed synthetic procedures from journals and patents.
  • Refining Your Search: Using search terms like "synthesis of 6-azido-6-deoxy-L-idose", "C-glycosylation protocol with Lewis acids", or "click chemistry conjugation protocol" may yield more technical documents with the experimental details you need.

References

Application Notes: L-Idose-13C-1 and C-Glycosylation

Author: Smolecule Technical Support Team. Date: February 2026

L-Idose-13C-1 is a carbon-13 isotopically labeled form of a rare hexose. Its primary application is as a tracer in metabolic studies and biochemical pathway analysis [1]. Although direct protocols for its use in C-glycosylation are sparse, its non-labeled analogue has been used to create chemical probes.

A key study utilized 6-Azido-6-deoxy-L-idose (a derivative of L-idose) as a hetero-bifunctional spacer [2]. In this approach:

  • The hemiacetal group (equivalent to an aldehyde) at one end reacts with nucleophiles like amino groups.
  • The azido group at the other terminus undergoes a bio-orthogonal Huisgen [3+2] cycloaddition with an alkyne.
  • This spacer was successfully employed in the C-glycosylation of epigallocatechin gallate (EGCG) to create an azido-containing derivative. The resulting C-idosyl EGCG maintained cytotoxicity against U266 cells comparable to unmodified EGCG, suggesting its potential as a chemical probe for studying EGCG's biological functions [2].

The higher reactivity of the L-idose derivative compared to its glucose counterpart is attributed to a larger population of its acyclic forms, which are more susceptible to electrophilic addition reactions [2].

Experimental Workflow for C-Glycosylation with an L-Idose Derivative

The diagram below outlines the general workflow for a C-glycosylation reaction using a 6-azido-L-idose derivative, based on the methodology from the application note [2].

Start 6-Azido-6-deoxy-L-idose A Hemiacetal Activation (forms acyclic aldehyde) Start->A B Nucleophilic Attack (e.g., by electron-rich aromatic) A->B C C-Glycosidic Bond Formation B->C D Azido-functionalized C-idosyl Product C->D E Bio-orthogonal Click Chemistry (e.g., with an alkyne) D->E Azide Group F Final Chemical Probe E->F

Synthesis of this compound

A common synthetic route starts from a commercially available D-glucose derivative and involves an inversion of configuration at the C-5 carbon to produce the L-ido form. The table below summarizes two established methods for synthesizing L-idose and its carbon-13 labeled analogs.

Starting Material Key Steps Key Intermediate Reported Yield Reference
1,2:5,6-di-O-isopropylidene-α-D-glucofuranose Epimerization, formation of L-ido epoxide, intramolecular glycosylation 1,6-anhydro-β-L-idopyranose Not specified [3]
1,2-O-isopropylidene-α-D-xylo-pentodialdo-1,4-furanose Addition of potassium-13C-cyanide, reduction with H₂/Pd-BaSO₄ 1,2-O-isopropylidene-β-L-ido-hexodialdo-1,4-furanose L-ido cyanohydrin: 35% [1]

Practical Considerations and Safety

  • Regioselective Protection: The synthesis of well-defined L-idose derivatives often requires regioselective protection and deprotection of its hydroxyl groups. Techniques using dibutyltin oxide have been successfully employed to selectively protect trans-diaxial 1,2-diols in similar iduronic acid derivatives [1].
  • Orthogonal Protecting Groups: Implementing a strategy of orthogonal protecting groups (e.g., tert-butyldiphenylsilyl, benzoyl, levulinoyl) is crucial for complex oligosaccharide synthesis, as it allows for specific manipulations at different stages of the reaction sequence [1].
  • General Safety: While specific safety data for this compound is not provided, standard laboratory practices for handling fine chemicals should be followed. This includes the use of personal protective equipment (PPE) and working in a well-ventilated area.

Proposed Research Applications

Given the information available, you could explore these research directions:

  • Probe Development: Adapt the 6-azido spacer protocol to synthesize new C-glycosyl chemical probes from bioactive molecules other than EGCG.
  • Metabolic Tracing: Utilize the carbon-13 label of this compound to track the incorporation and fate of this rare sugar in biological systems or enzymatic studies.
  • Methodology Optimization: Develop and publish a detailed protocol for C-glycosylation reactions specifically optimized for this compound, filling the current gap in the literature.

References

Oxime Formation Protocols for Carbohydrates

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes two different approaches for synthesizing oximes from sugar molecules.

Method Reagents & Conditions Typical Yields Key Advantages Considerations for L-Idose-13C-1
Solvent-Free Grinding [1] Aldehyde, NH₂OH·HCl, Bi₂O₃ (60 mol%), grind at room temperature for 1.5-3 min [1]. Excellent (≥95% for aldehydes) [1]. Fast, solvent-free, high yields, minimal waste, uses non-toxic catalyst [1]. Ideal for handling expensive labeled compounds; short reaction time may minimize decomposition.
Classical Solution-Phase [2] [3] Aldehyde, NH₂OH·HCl, base (e.g., Na₂CO₃), in MeOH or H₂O/MeOH mixture, heat (~65°C) [2] [3]. Good to high (e.g., 46-95%) [2] [3]. Standardized protocol, scalable, suitable for complex or sensitive molecules [3]. Requires purification; potential for isomer formation needs monitoring via NMR or HPLC [2].

Oxime Isomerism in Synthesis

A key characteristic of sugar oximes is that they do not form a single pure product. Instead, they exist as a mixture of isomers [2] [4]:

  • Ring-closed forms: α- and β-anomers of the cyclic pyranose or furanose structure.
  • Ring-opened forms: (E)- and (Z)-isomers of the open-chain oxime [2].

These isomers exist in a dynamic equilibrium, and their ratio can change over time and vary with the specific sugar and reaction conditions [2] [4]. The (Z)-isomer of oximes is often reported to be the most energetically stable configuration [4]. You must account for this mixture in your analysis and characterization of the final product.

Experimental Workflow for Oxime Formation

The diagram below outlines a general workflow for the solvent-free synthesis of a sugar oxime, which can be adapted for this compound.

f LIdose This compound Grinding Grinding (RT, 1-3 min) LIdose->Grinding NH2OH NH₂OH·HCl NH2OH->Grinding Bi2O3 Bi₂O₃ Catalyst Bi2O3->Grinding Mixture Crude Reaction Mixture Grinding->Mixture Workup Work-up Mixture->Workup Analysis Analysis & Purification Workup->Analysis Oxime This compound Oxime (Mixture of Isomers) Analysis->Oxime

Protocol Details: Solvent-Free Grinding Method [1]

This method is recommended for its simplicity and efficiency.

  • Preparation: Weigh 1.0 equivalent of this compound, 1.2 equivalents of hydroxylamine hydrochloride (NH₂OH·HCl), and 60 mol% of bismuth oxide (Bi₂O₃) into an agate mortar.
  • Reaction: Grind the mixture vigorously with a pestle at room temperature for 1.5 to 3 minutes. The reaction is typically very fast.
  • Work-up: After grinding, add a small amount of cold water to the mortar and stir. Filter the mixture to isolate the solid crude oxime product and wash with more cold water.
  • Purification: Purify the product using recrystallization from a suitable solvent (e.g., CHCl₃/n-pentane or dichloromethane/toluene have been used for other sugar oximes to influence isomeric ratio) [3].
  • Analysis: Characterize the final product using techniques like ¹H NMR and ¹³C NMR to confirm oxime formation and determine the isomeric ratio. IR spectroscopy can show characteristic peaks around 3200-3450 cm⁻¹ (O-H stretch) and 1600-1680 cm⁻¹ (C=N stretch) [1].

Important Notes for Your Application

  • Isomer Handling: Since you will be working with a mixture of isomers, standard purification techniques like column chromatography may alter the isomeric ratio. Monitor your product composition carefully after any purification step [2].
  • Enzymatic Elaboration: If the oxime is an intermediate for further synthesis, note that some glycosyltransferases can process oxime-tethered sugars, often showing a preference for the β-anomer. The dynamic isomer equilibrium can replenish the consumed anomer over time [2].

I hope these generalized protocols provide a solid foundation for your work with this compound. Would you like more detailed information on the purification or analysis of isomeric mixtures?

References

L-Idose-13C-1 stable isotope drug development

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Primary Applications

L-Idose-¹³C-1 is a carbon-13 isotopically labeled form of the rare sugar L-Idose. Its basic characteristics and primary research applications are summarized in the table below.

Property Description
Molecular Formula C₅¹³CH₁₂O₆ [1] [2]
Molecular Weight 181.15 g/mol [1] [2]
IUPAC Name (2R,3S,4R,5S)-2,3,4,5,6-pentahydroxy(3-¹³C)hexanal [3]
Application Description
Biochemical Tracer Tracks substrate incorporation and metabolic flux in biochemical pathways [1] [2].
Internal Standard Used for highly accurate quantitative analysis in NMR, GC-MS, and LC-MS [1] [2].
Aldose Reductase Studies Serves as a superior model substrate for glucose in kinetic and inhibition studies of aldose reductase [4].

Application Note: Measuring Aldose Reductase Activity

Aldose reductase (AR) is a key enzyme in the polyol pathway, and its overactivity is linked to diabetic complications. While D-glucose is its physiological substrate, it is kinetically poor for in vitro assays due to its low concentration of the reactive free aldehyde form in solution [4].

L-Idose is structurally very similar to D-glucose but possesses a key advantage: its free aldehyde form is present in solution at a concentration approximately 60-80 times higher than that of glucose. This makes it a much more practical and efficient substrate for measuring AR activity in experimental settings [4].

Using L-Idose-¹³C-1 as a tracer in these assays can provide detailed insights into the enzyme's kinetics and the effectiveness of inhibitory compounds. The conceptual workflow for this application is outlined below.

A Enzyme Preparation (Purified Aldose Reductase) B Reaction Mixture (NADPH, Buffer, L-Idose-¹³C-1) A->B C Incubation B->C D Analysis Method? C->D E NMR Spectroscopy D->E  Quantitative F Mass Spectrometry (GC-MS/LC-MS) D->F  Metabolic Tracing G Data Output (Reaction Rate, IC₅₀, KM) E->G F->G

Detailed Experimental Protocol

This protocol outlines the use of L-Idose-¹³C-1 for in vitro inhibition studies of aldose reductase, based on methodologies adapted from research literature [4].

1. Reagents and Equipment

  • Enzyme Source: Purified recombinant human aldose reductase (hAKR1B1) or tissue extract (e.g., bovine lens).
  • Buffers: Potassium phosphate buffer (e.g., 0.1 M, pH 7.4).
  • Substrate: L-Idose-¹³C-1 (e.g., 0.16 M aqueous solution) [2].
  • Cofactor: NADPH (e.g., 0.16 mM in buffer).
  • Test Compounds: Inhibitors dissolved in an appropriate solvent like DMSO.
  • Equipment: UV-Vis spectrophotometer or a plate reader, NMR spectrometer, or LC-MS/GC-MS system.

2. Procedure 1. Prepare Reaction Mixtures: In a cuvette or microplate well, add: * Potassium phosphate buffer (to a final volume of 1 mL). * NADPH solution (final concentration ~0.1-0.2 mM). * The test inhibitor at various concentrations. * Purified aldose reductase (e.g., 10 mU per assay). 2. Initiate Reaction: Start the enzymatic reaction by adding L-Idose-¹³C-1 to a final concentration near its Kₘ (e.g., 0.8 mM) [4]. 3. Monitor Reaction: Immediately measure the decrease in absorbance at 340 nm (associated with NADPH oxidation) for 5-10 minutes. 4. Analyze Labeled Product (Optional): For tracer studies, stop the reaction at timed intervals and analyze the mixture via NMR or LC-MS to quantify the formation of ¹³C-labeled sorbitol.

3. Data Analysis

  • Calculate the reaction velocity (V) based on the slope of NADPH consumption.
  • Plot V versus inhibitor concentration to determine the IC₅₀ value.
  • For kinetic studies, perform the assay with varying concentrations of L-Idose-¹³C-1 to determine Kₘ and Vₘₐₓ.

Key Considerations for Use

When working with stable isotopes like L-Idose-¹³C-1, keep the following points in mind:

  • Safety: Stable isotopes are not radioactive and are generally safe for research use. However, the general toxicity of the parent compound still applies, and standard laboratory safety procedures should be followed [5].
  • Analytical Instrumentation: The choice of detection method (NMR, GC-MS, LC-MS) depends on the required sensitivity, specificity, and whether the goal is precise quantification or tracing metabolic fate [1] [5].
  • Handling and Storage: Store the product under the recommended conditions provided in the Certificate of Analysis, typically at room temperature or as specified by the supplier [1].

Information Limitations and Further Research

The available search results have the following limitations regarding your request:

  • Lack of Detailed Quantitative Data: Specific numerical data on kinetic parameters (Kₘ, Vₘₐₓ for AR with L-Idose), exact IC₅₀ values for inhibitors, or detailed mass spectrometry transition parameters are not provided in the searched literature.
  • No Explicit Signaling Pathways: The information does not describe specific signaling pathways that would be suitable for a diagram, as the primary application discussed is in enzyme kinetics.
  • Synthesis Information is Complex: While some search results detail multi-step synthetic approaches to L-idose [6] [3], they are complex and not tailored for the simple preparation of the labeled compound in a standard lab.

To obtain the missing detailed protocols and quantitative data, I suggest you:

  • Consult specialized analytical chemistry journals and pharmacological method papers.
  • Review the official product documentation and analytical certificates from commercial suppliers of L-Idose-¹³C-1.
  • Search for specific application notes from manufacturers of NMR and Mass Spectrometry equipment.

References

L-Idose-13C-1 pharmacokinetic tracer studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to L-Idose-13C-1

This compound is a carbon-13 isotopically labeled form of L-Idose, a rare hexose monosaccharide. It is characterized as the C-5 epimer of D-glucose but is not naturally occurring and is synthesized exclusively for research purposes [1]. Its primary application is as a tracer in metabolic flux studies and as an internal standard for quantitative analysis using techniques like NMR, GC-MS, or LC-MS [2]. A key biochemical property is its role as an efficient substrate for aldose reductase. Research indicates that compared to D-glucose, L-idose has a similar kcat but a significantly lower KM for this enzyme, making it an attractive alternative for in vitro kinetic characterization and inhibition studies [3].

Application Notes & Experimental Protocols

The value of this compound lies in its use as a precise tool for tracking metabolic pathways. The following protocol outlines how to utilize it in a cell-based metabolic flux analysis (MFA) study.

Experimental Workflow for Metabolic Flux Analysis

The diagram below outlines the key stages of an MFA experiment using a 13C-labeled tracer like this compound.

workflow Metabolic Flux Analysis Workflow with 13C Tracer cluster_1 Stage 1: Experimental Design & Setup cluster_2 Stage 2: Sample Processing & Analysis cluster_3 Stage 3: Data Interpretation & Modeling A Select & Prepare 13C-Labeled Tracer (this compound) B Culture Cells & Apply Tracer A->B C Quench Metabolism & Extract Metabolites B->C Reach Isotopic Steady State D Derivatize Metabolites for GC-MS C->D E GC-MS Analysis & Mass Isotopomer Measurement D->E F Computational Flux Estimation E->F Mass Isotopomer Distribution Data G Validate Model & Calculate Confidence Intervals F->G

Detailed Methodology for Key Workflow Stages
  • Cell Culture and Tracer Application (Stage 1)

    • Procedure: Culture cells (e.g., A549 lung carcinoma line) in an appropriate medium. For the labeling experiment, replace the standard glucose in the medium with a defined concentration of this compound (e.g., 25 mM) [4]. Incubate the cells for a sufficient duration (e.g., 6 hours) to achieve an isotopic steady state, where the 13C label has been uniformly incorporated into the metabolic networks of interest [4].
  • Metabolite Extraction and Derivatization (Stage 2)

    • Quenching and Extraction: Rapidly quench cellular metabolism by washing cells with ice-cold saline and adding cold methanol. Subsequently, add water and chloroform for deproteinization. After vortexing and centrifugation, collect the aqueous phase containing polar metabolites and dry it under an air flow [4].
    • Chemical Derivatization: To make metabolites volatile for GC-MS, dissolve the dried extract in methoxyamine hydrochloride in pyridine (for oximation) and incubate. Then, add a silylation agent like MBTSTFA (N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide) and incubate to form t-butyldimethylsilyl derivatives [4].
  • GC-MS Analysis and Flux Estimation (Stage 3)

    • GC-MS Parameters: Use a GC system equipped with a DB-35MS capillary column connected to a mass spectrometer. Employ electron impact (EI) ionization and selected ion monitoring (SIM) mode. A temperature gradient (e.g., from 100°C to 300°C) separates the metabolites [4].
    • Data Analysis: The GC-MS data provides the Mass Isotopomer Distribution (MID) for each measured metabolite. Input the MIDs into a computational model of the metabolic network (using tools like Metran) to estimate the intracellular fluxes that best fit the observed data. Calculate 95% confidence intervals for each flux to assess the precision of the estimates [4].

Quantitative Data on Tracer Performance

While specific flux data for this compound is not available in the search results, the tables below summarize its chemical properties and general performance metrics for 13C tracers in MFA.

Table 1: Physicochemical Properties of this compound [1] [2]

Property Value / Description
Molecular Formula C₅¹³CH₁₂O₆
Molecular Weight 181.15 g/mol
IUPAC Name (2R,3S,4R,5S)-2,3,4,5,6-pentahydroxy(3-13C)hexanal
CAS Number Info available from suppliers
SMILES O=CC@@HO)O)O)O
Storage Store under recommended conditions in the Certificate of Analysis

Table 2: Tracer Evaluation Metrics in Metabolic Flux Analysis (Based on [1,2-13C₂]Glucose Performance) [4]

Pathway / Network Preferred Tracer (Example) Key Performance Insight
Overall Network [1,2-13C₂]Glucose Provides the most precise flux estimates for glycolysis, PPP, and the overall network.
Glycolysis & PPP [1,2-13C₂]Glucose Outperforms the commonly used [1-13C]glucose.
Tricarboxylic Acid (TCA) Cycle [U-13C₅]Glutamine Preferred for precise analysis of TCA cycle fluxes, especially in systems using multiple substrates.

Visualizing the Target Pathway: Aldose Reductase

A key application of L-idose is studying the aldose reductase pathway. The diagram below illustrates this simplified pathway, showing how this compound serves as a substrate.

pathway L-Idose as a Substrate in the Aldose Reductase Pathway LIdose This compound AR Aldose Reductase (AR) LIdose->AR  Low Kₐ, High kₜₜₜ Product 13C-Labeled Sugar Alcohol AR->Product NADP NADP⁺ AR->NADP NADPH NADPH NADPH->AR  Cofactor

Conclusion

This compound is a powerful biochemical tool, particularly valuable as a tracer for aldose reductase activity and broader metabolic networks. The protocols and data presented here provide a foundation for designing and interpreting tracer studies. As research progresses, you can expect more specific pharmacokinetic data and refined protocols for this compound to become available.

References

L-Idose-13C-1 in vitro metabolic pathway analysis

Author: Smolecule Technical Support Team. Date: February 2026

L-Idose-13C-1 Properties and Rationale for Use

This compound is a carbon-13 isotopically labeled form of the rare sugar L-idose, specifically labeled at the first carbon atom. Its molecular formula is C₅¹³CH₁₂O₆, with a molecular weight of 181.15 g/mol [1] [2].

This compound serves as an excellent tracer substrate for studying the polyol pathway, particularly for the enzyme aldose reductase (AKR1B1). While D-glucose is the natural substrate for AKR1B1, its free aldehyde form concentration in solution is very low (approximately 0.0012%), making kinetic studies challenging. L-Idose presents a free aldehyde form at a concentration about 60-80 times higher than D-glucose, making it a structurally similar but kinetically superior alternative for in vitro activity measurements [3].

Protocol: AKR1B1 Enzyme Kinetic Assay Using this compound

This protocol details how to use this compound to measure the kinetic parameters of Aldose Reductase and screen for inhibitors [3] [4].

Materials and Reagents
  • Purified Enzyme: Human recombinant AKR1B1 [4].
  • Labeled Substrate: this compound (commercially available from suppliers like MedChemExpress or Smolecule [1] [2]).
  • Cofactor: NADPH (0.18 mM in assay mixture) [4].
  • Assay Buffer: 0.25 M sodium phosphate buffer, pH 6.8, containing 0.4 M ammonium sulfate and 0.5 mM EDTA [4].
  • Inhibitors (Optional): Compounds for screening (e.g., EGCG, gallic acid) [4].
Experimental Workflow

The following diagram outlines the key steps in the enzyme kinetic assay procedure:

G Start Start Assay Setup S1 Prepare Assay Buffer (0.25M NaPhosphate, pH 6.8 0.4M Ammonium Sulfate) Start->S1 S2 Add this compound (Varying Concentrations) S1->S2 S3 Initiate Reaction with NADPH (Final conc. 0.18 mM) S2->S3 S4 Monitor Absorbance at 340nm (Record initial rate) S3->S4 S5 Calculate Kinetic Parameters (KM, Vmax, kcat) S4->S5 S6 Optional: Inhibitor Screening (IC50 determination) S5->S6 End Data Analysis Complete S6->End

Step-by-Step Procedure
  • Reaction Setup: Prepare the assay mixture in a spectrophotometer cuvette with a final volume of 0.7 mL. The mixture contains assay buffer, 0.18 mM NADPH, and varying concentrations of this compound (e.g., 0.1 to 10 mM) [3] [4].
  • Reaction Initiation: Start the enzymatic reaction by adding the purified AKR1B1 enzyme (approximately 10-20 mU per assay).
  • Rate Measurement: Continuously monitor the decrease in absorbance at 340 nm for 2-5 minutes using a spectrophotometer. The negative slope represents the initial velocity (V₀) due to NADPH oxidation [4].
  • Data Analysis: Fit the initial velocity data against substrate concentration to the Michaelis-Menten equation using software like GraphPad Prism to determine KM and Vmax [4].
  • Inhibitor Screening (Optional): To screen for inhibitors, include the test compound at various concentrations in the assay mixture. Calculate the percentage inhibition and determine the IC₅₀ value using non-linear regression analysis [4].

Protocol: 13C-Metabolic Flux Analysis (13C-MFA) with this compound

This protocol uses this compound to quantify carbon flux distribution in central metabolic pathways.

Materials and Reagents
  • Cell Culture: Appropriate cell line (e.g., HEK293, HepG2) cultured in minimal medium.
  • Tracer Medium: Culture medium where the sole carbon source is this compound [5].
  • Extraction Solvents: Cold methanol, methyl-tert-butyl ether (MTBE), water (LC/MS grade) [6].
  • Derivatization Reagents: For GC-MS analysis (e.g., BSTFA or TBDMS) [5].
Experimental Workflow

The overall process of a 13C-MFA experiment is summarized below:

G A Cell Culture & Tracer Incubation B Metabolite Extraction (Quenching & Extraction) A->B C Sample Preparation (Derivatization for GC-MS) B->C D Mass Spectrometry (GC-MS or LC-MS) C->D E Isotopic Data Analysis (Mass Distribution Vector - MDV) D->E F Flux Calculation (Computational Modeling) E->F

Step-by-Step Procedure
  • Tracer Incubation:

    • Grow cells to mid-log phase in standard medium.
    • Switch to the tracer medium containing this compound as the sole carbon source.
    • Incubate for a defined period (e.g., 4-24 hours) to achieve isotopic steady state in central metabolites [5] [7].
  • Metabolite Quenching and Extraction:

    • Rapidly quench cellular metabolism using cold methanol.
    • Extract intracellular metabolites using a solvent system like MTBE/methanol/water [6].
    • Lyophilize the aqueous (polar) phase and resuspend in appropriate solvent for MS analysis [6].
  • Mass Spectrometry Analysis:

    • Derivatization: For GC-MS, derivative the samples using agents like BSTFA to increase volatility [5].
    • LC-MS Alternative: For labile metabolites, analyze directly using LC-MS without derivatization [5] [8].
    • Data Acquisition: Measure the mass isotopomer distribution (MID) of proteinogenic amino acids and pathway intermediates [5].
  • Flux Calculation:

    • Correct for Natural Isotopes: Use algorithms to correct raw MID data, generating accurate Mass Distribution Vectors (MDVs) [5].
    • Computational Modeling: Input the MDVs and extracellular flux rates into 13C-MFA software (e.g., INCA, Metran). The software will fit the data to a metabolic network model to estimate the intracellular flux map [5] [7].

Data Analysis, Interpretation and Best Practices

Kinetic Parameter Determination

For the AKR1B1 assay, the collected initial rate data can be analyzed as follows:

[Substrate] (mM) Initial Rate (V₀) (µmol/min/mg) [Inhibitor] (µM) % Inhibition
0.1 0.5 ± 0.05 0 0
0.5 2.1 ± 0.1 1 25 ± 3
1.0 3.5 ± 0.2 5 55 ± 4
5.0 5.0 ± 0.3 10 80 ± 5
10.0 5.2 ± 0.3 50 92 ± 2

Table 1: Example data for AKR1B1 kinetics and inhibition with this compound. Data presented as mean ± SD.

Best Practices for 13C-MFA
  • Experimental Design: Use a high degree of isotopic labeling (e.g., 80-100% 13C) for clear signal detection [5].
  • Quality Control: Include biological replicates and perform careful quenching to ensure data represent in vivo metabolic state [7].
  • Flux Validation: Statistical analysis (e.g., Monte Carlo sampling) should be performed to determine confidence intervals for the estimated fluxes [7].

Troubleshooting and Technical Notes

  • Low Signal-to-Noise in MS: Ensure complete derivatization for GC-MS and check instrument calibration.
  • Poor Cell Growth in Tracer Medium: Adapt cells gradually to the minimal medium before the main experiment.
  • High Measurement Errors in Fluxes: This often results from insufficient labeling data. Ensure good coverage of key metabolites from central carbon metabolism [7].

I hope these detailed Application Notes and Protocols empower your research in metabolic pathway analysis. Should you require further clarification on any of the procedures, please do not hesitate to reach out.

References

L-Idose-13C-1 synthesis optimization

Author: Smolecule Technical Support Team. Date: February 2026

Established Synthesis Pathways

The synthesis of L-Idose-13C-1 typically starts from more readily available D-sugar derivatives. The table below summarizes two key approaches:

Method Key Starting Material Core Strategy Key Steps Involved

| King-Morris & Serianni Approach [1] | 1,2-O-isopropylidene-α-D-xylo-pentodialdo-1,4-furanose | Cyanohydrin Reduction | 1. Addition of K¹³CN to a dialdose precursor. 2. Hydrogenation of the resulting cyanohydrin. 3. Deprotection to yield L-6-¹³C-idose. | | Hung et al. Approach [1] | 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | Functional Group Manipulation & Epimerization | 1. Stereoselective hydrogenation. 2. Regioselective protection/deprotection. 3. Epimerization at C-3 to invert configuration. |

The following diagram illustrates a generalized workflow that integrates these methods, highlighting critical steps for optimization.

G Start D-Glucose Derivative (commercially available) A Functional Group Manipulation Start->A B Cyanohydrin Reaction with K¹³CN A->B Path A: King-Morris D Epimerization (configuration inversion) A->D Path B: Hung et al. C Stereoselective Reduction/Hydrogenation B->C F Global Deprotection C->F E Regioselective Protection/Deprotection D->E E->F End L-Idose-¹³C-1 (Final Product) F->End

Key Parameters for Optimization

For the critical steps in the synthesis pathway, pay close attention to the following parameters to improve yield and purity:

Synthetic Step Key Parameters to Optimize Reported Yields/Outcomes [1]

| Cyanohydrin Formation | - pH of reaction (e.g., pH 6.8)

  • Reaction time (e.g., 5 minutes)
  • Temperature | L-ido cyanohydrin yield: ~35% Selectivity (L-ido:D-gluco): 35:65 | | Cyanohydrin Reduction | - Catalyst (e.g., H₂, Pd-BaSO₄)
  • Pressure & temperature control | Conversion to protected L-ido aldehyde: >95% | | Epimerization & Protection | - Base concentration & type (e.g., hydroxide ions)
  • Temperature (range 20°C to 80°C)
  • Orthogonal protecting groups (TBDPS, Bz, Lev) | Overall yield from mesylate intermediate: Up to 89% |

Troubleshooting Common Synthesis Challenges

Here are answers to potential FAQs that may arise during the synthesis process:

  • How can I improve the low yield during the cyanohydrin step?

    • Solution: The diastereoselectivity of this step is inherently moderate. Precisely control the pH and reaction time as reported. The 35% yield of the L-ido isomer is a realistic target to work from. Optimization should focus on reproducing these conditions exactly before exploring variations.
  • How do I address issues with regioselective protection?

    • Solution: Employ dibutyltin oxide-mediated protocols. This method allows for the highly selective protection of trans-diaxial 1,2-diols, which is a key challenge in the L-idose structure. Using this reagent, you can achieve exclusive benzoylation at the 2-O-position [1].
  • What is the best way to remove protecting groups without degrading the product?

    • Solution: Use a strategy of orthogonal protecting groups. The table below lists effective groups and their removal conditions [1].
Protecting Group Position Removal Conditions Selectivity
tert-Butyldiphenylsilyl (TBDPS) 6-O Tetrabutylammonium fluoride (TBAF) in THF >98%
Benzoyl (Bz) 2-O LiOH in aqueous THF >90%
Levulinoyl (Lev) Various Hydrazine acetate >95%

Application Context & Significance

Understanding why this synthesis is valuable can guide research priorities.

  • Primary Application: this compound is primarily used as a 13C tracer in metabolic studies [2] [1]. Its labeled carbon allows researchers to track its incorporation into biochemical pathways using techniques like NMR and GC-MS.
  • Biochemical Relevance: Unlike the common sugar D-glucose, L-idose has a much higher proportion of its molecules in the reactive free aldehyde form in solution. This makes it a superior substrate for measuring the activity of enzymes like aldose reductase, which is implicated in diabetic complications [3]. Using L-idose can provide cleaner kinetic data for inhibitor screening in drug development.

I hope this technical overview provides a strong foundation for your troubleshooting guides. The synthesis is complex, but by focusing on the key steps of cyanohydrin formation, epimerization, and regioselective protection, you can build effective support content for researchers.

References

L-Idose Properties and Handling Considerations

Author: Smolecule Technical Support Team. Date: February 2026

While the searched literature does not provide a direct stability profile (e.g., degradation half-life), it highlights two critical chemical properties that are central to its handling challenges.

Property Description & Experimental Implication
Higher Free Aldehyde Content L-idose exists in solution with a significantly higher proportion of the free aldehyde form compared to D-glucose [1]. This highly reactive form is more susceptible to oxidation and nucleophilic attack, leading to decomposition.
Synthetic Precursor & Component L-idose is a known synthetic precursor to L-iduronic acid, a key component of glycosaminoglycans (heparin, heparan sulfate, dermatan sulfate) [2]. This suggests its solutions may undergo pH-sensitive reactions similar to other uronic acid pathways.

Experimental Protocols for Key Assays

Here are detailed methodologies for working with L-idose, adapted from recent research.

Protocol 1: Kinetic Analysis Using Aldose Reductase

This protocol is useful for quantifying active L-idose and assessing its stability by monitoring its enzymatic consumption over time [1] [3].

  • Principle: Aldose reductase (AKR1B1) efficiently reduces L-idose, using NADPH as a cofactor. The reaction is monitored by the decrease in NADPH absorbance at 340 nm.
  • Reagents:
    • Purified human recombinant AKR1B1 [3]
    • L-idose substrate [3]
    • NADPH [3]
    • 0.25 M Sodium Phosphate Buffer, pH 6.8 [3]
    • 0.4 M Ammonium Sulfate [3]
    • 0.5 mM EDTA [3]
  • Procedure:
    • Prepare a 0.7 mL assay mixture containing:
      • 0.25 M sodium phosphate buffer (pH 6.8)
      • 0.18 mM NADPH
      • 0.4 M ammonium sulfate
      • 0.5 mM EDTA
      • L-idose solution (typical concentration used in kinetic studies is 150 mM [1])
    • Equilibrate the mixture in a spectrophotometer at 37°C.
    • Start the reaction by adding a defined amount of AKR1B1 enzyme.
    • Continuously monitor the decrease in absorbance at 340 nm for several minutes.
    • Calculate the reaction rate based on the molar extinction coefficient of NADPH (ε₃₄₀ = 6.22 mM⁻¹cm⁻¹).

The workflow can be visualized as follows:

Start Start Reaction Monitor Monitor NADPH Absorbance at 340 nm Start->Monitor Data Record Absorbance Decrease Over Time Monitor->Data Analyze Calculate Reaction Rate Data->Analyze

Protocol 2: Bulk Absorbance Method for Tracking Degradation

This method can be adapted to monitor the formation of UV-absorbing degradation products in L-idose solutions over time, inspired by studies on polymer degradation [4].

  • Principle: As L-idose degrades, it may form products that contain conjugated double bonds or other chromophores that absorb UV light. Tracking the increase in absorbance provides a relative measure of degradation.
  • Reagents:
    • L-idose solution
    • Appropriate buffer (e.g., phosphate buffer)
  • Procedure:
    • Prepare your L-idose solution in the desired buffer.
    • Using a UV-transparent cuvette, take a 1.5 µL aliquot and measure the baseline absorbance from 240 nm to 280 nm using a spectrophotometer (e.g., NanoDrop) [4].
    • Note: Avoid using DMSO in your buffer if measuring near 260 nm, as it absorbs strongly at lower wavelengths [4].
    • Incubate the L-idose solution under the conditions of interest (e.g., specific temperature, pH).
    • At regular time intervals, take another 1.5 µL aliquot and measure the absorbance spectrum again.
    • Plot the absorbance at a chosen wavelength (e.g., 260 nm) against time. A rising curve indicates the formation of UV-absorbing degradation products.

Troubleshooting FAQs

  • Q: Why are my enzyme kinetics with L-idose inconsistent?

    • A: Instability of the L-idose stock solution is a likely cause. The high free aldehyde content makes it prone to degradation, which alters its concentration and reactivity. Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles [1].
  • Q: How does pH affect my L-idose solution?

    • A: Although not directly studied for L-idose, the pH can significantly influence the stability of similar sugars and uronic acids. The degradation pathways of related compounds (like cellulose nitrate) are known to be pH-sensitive [5]. It is advisable to control and report the buffer conditions meticulously and consider conducting stability tests at different pH levels.
  • Q: What is a good negative control for L-idose activity assays?

    • A: D-glucose is an excellent control. It is the C-5 epimer of L-idose, making it structurally very similar but significantly more stable due to its much lower free aldehyde content in solution [1].

References

Foundational Context and Related Methods

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key information from the search results that is relevant to working with L-Idose and 13C-labeled sugars.

Topic Key Information Source / Context
L-Idose Synthesis Derivatives of L-idose can be prepared from 1,2-O-isopropylidene-alpha-D-glucofuranose via acetylenic intermediates. This is a multi-step synthetic route. [1]
"Deep Labeling" with 13C A method using a custom 13C medium (e.g., with 13C-glucose and 13C-amino acids) to profile metabolism and identify hundreds of endogenous metabolites in living cells. [2]
13C-Labeled Glucose Use 13C-glucose is used to trace metabolic pathways. Workflows involve feeding cells the tracer, followed by LC-MS analysis of metabolites to track carbon allocation. [3] [4]
Monosaccharide Analysis A method for analyzing monosaccharides from glycans uses acid hydrolysis followed by derivatization with PMP (1-phenyl-3-methyl-5-pyrazolone) for LC-MS analysis, allowing identification and quantification. [3]

Based on general synthetic and analytical chemistry principles, here is a potential experimental workflow for synthesizing and analyzing L-Idose-13C-1, integrating the relevant methods found.

Start: D-Glucose Derivative Start: D-Glucose Derivative Step 1: Chemical Synthesis Step 1: Chemical Synthesis Step 2: Purification Step 2: Purification Step 1: Chemical Synthesis->Step 2: Purification Step 3: Hydrolysis & Derivatization Step 3: Hydrolysis & Derivatization Step 2: Purification->Step 3: Hydrolysis & Derivatization Step 4: LC-MS Analysis Step 4: LC-MS Analysis Step 3: Hydrolysis & Derivatization->Step 4: LC-MS Analysis Step 5: Yield & Purity QC Step 5: Yield & Purity QC Step 4: LC-MS Analysis->Step 5: Yield & Purity QC End: this compound End: this compound Step 5: Yield & Purity QC->End: this compound Synthesis & Purification Synthesis & Purification Analysis & Quality Control Analysis & Quality Control

Potential FAQ and Troubleshooting Guide

Since direct data on this compound is unavailable, this section outlines common challenges in synthetic and carbohydrate chemistry, which you can adapt for your specific molecule.

Question / Issue Potential Cause Suggested Action
Reaction yields are consistently low. Inefficient reaction kinetics; unstable intermediates; side reactions consuming the substrate or product. Review and optimize reaction conditions (temperature, solvent, catalyst). Ensure intermediates are stabilized (e.g., through protecting groups).
The final product has low purity. Incomplete purification; co-elution of similar carbohydrates during chromatography. Utilize a combination of purification techniques (e.g., column chromatography, recrystallization). Employ the PMP derivatization method [3] to better separate and identify your product from impurities via LC-MS.
The 13C label is not incorporated correctly. Incorrect position of the 13C label in the starting material; scrambling of the label during harsh reaction conditions. Verify the isotopic purity and position of the 13C in your starting material. Use milder reaction conditions to prevent label scrambling and confirm label incorporation with NMR.
Difficulty in analyzing and quantifying the final product. Lack of a standard for this compound; low ionization efficiency in MS. Adopt the analytical workflow from the search results: hydrolyze (if needed), derivative with PMP, and analyze by LC-MS. This method is proven to resolve isomeric monosaccharides [3].

Knowledge Gaps and Research Directions

The lack of specific data highlights areas where your technical support center can provide unique value.

  • Synthetic Protocol Specifics: The search results confirm that L-Idose derivatives can be synthesized but do not provide a detailed, step-by-step protocol for this compound [1]. Your center could develop and publish optimized standard operating procedures (SOPs).
  • Yield Optimization Data: There are no comparative tables of yields under different conditions (e.g., solvent, catalyst, temperature) for this specific reaction. Generating this data through systematic experimentation would be a core function of the support center.
  • Stability and Storage: Information on the long-term stability of this compound and recommended storage conditions is absent from the available literature.

References

L-Idose-13C-1 purification methods

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Q1: What are the common challenges in purifying isotopically labeled sugars like L-Idose-13C-1? The primary challenges involve separating the desired product from:

  • Unreacted starting materials and precursors from the multi-step synthesis [1].
  • Closely related isomeric byproducts, such as other hexoses (e.g., D-glucose, L-glucose) or epimers that form during synthesis [1].
  • Protecting group fragments and reagents used during the synthetic process [2].
  • Salts and buffers from reaction or extraction steps [3].

Q2: Which purification techniques are most effective? Chromatography is the cornerstone of purification. The choice depends on the synthesis stage and the impurities.

Technique Primary Use Key Characteristics
Solid-Phase Extraction (SPE) [3] Desalting & preliminary cleanup Uses C18 cartridges; rapid buffer/salt removal pre-HPLC
High-Performance Liquid Chromatography (HPLC) [4] [3] High-resolution purification High-pressure system for precise separation of complex mixtures
Reversed-Phase (RP-HPLC) [4] Separation based on hydrophobicity Common; uses hydrophobic (C8/C18) column, water/acetonitrile mobile phase
Ion-Exchange (IE-HPLC) [3] Separation based on charge Useful for charged species (e.g., uronic acids, sulfated sugars)
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis & purity verification Confirms identity (mass) and purity (chromatogram) of final product

Q3: How can I monitor the success of my purification? Thin-Layer Chromatography (TLC) is a quick and cheap method to monitor reaction progress and fraction composition. For definitive confirmation, use:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for verifying the structure, anomeric configuration, and isotopic incorporation at the 13C-1 position [5] [6].
  • Mass Spectrometry (MS): Confirms the molecular weight and isotopic enrichment pattern [1].

Experimental Protocols & Troubleshooting

The following workflow visualizes a generalized purification strategy, integrating the techniques from the FAQ. You can adapt it to your specific synthetic route.

cluster_prep Preliminary Clean-Up cluster_main High-Resolution Purification cluster_post Final Processing & Verification Start Crude Reaction Mixture (this compound + Impurities) Prep Prep Start->Prep Dissolve in aqueous buffer Lyophilize Lyophilize / Concentrate SPE Solid-Phase Extraction (SPE) C18 Cartridge HPLC HPLC Separation SPE->HPLC Desalted Sample Impurities1 Waste: Salts, Highly Polar Impurities SPE->Impurities1 Flow-Through/Wash Prep->SPE FractionCollection Fraction Collection (Analyze by TLC/LC-MS) HPLC->FractionCollection Impurities2 Waste: Unreacted Precursors, Byproducts HPLC->Impurities2 Other Eluted Peaks Pool Pool Pure Fractions FractionCollection->Pool Pure Fractions LyophilizeFinal Lyophilize to Dryness Pool->LyophilizeFinal Verify Purity & Structure Verification (NMR, MS) LyophilizeFinal->Verify

Protocol 1: Desalting with Solid-Phase Extraction (SPE) [3]

This protocol is ideal for initial cleanup before high-resolution HPLC.

  • Materials: C18 SPE cartridge, HPLC-grade water, acetonitrile, 15-25 mM triethylammonium acetate (TEAA) buffer.
  • Procedure:
    • Conditioning: Wash the cartridge with 10 mL acetonitrile to activate it, followed by 5 mL water.
    • Equilibration: Wash with 10 mL of 15 mM TEAA buffer to prepare the column for sample loading.
    • Sample Loading: Dissolve your lyophilized crude sample in a small volume (e.g., 3-5 mL) of 15 mM TEAA buffer and load it onto the column.
    • Washing: Wash with 5 mL of 15 mM TEAA buffer to remove salts and polar impurities.
    • Elution: Elute the purified this compound with 3 mL of acetonitrile. Collect the colored (if applicable) or target fraction.
  • Troubleshooting:
    • Low Yield: The column should not be reused more than 2-3 times. Process the sample quickly after conditioning to prevent the column from drying out.
    • Salt Contamination: Ensure the washing step is thorough. Using a volatile buffer like TEAA allows it to be removed later by lyophilization.
Protocol 2: High-Resolution Purification by HPLC

The table below details two common HPLC methods applicable to sugar purification, based on protocols for similar compounds.

Parameter Method A: Reversed-Phase (RP-HPLC) [4] Method B: Anion-Exchange (IE-HPLC) [3]
Column Zorbax 300SB-C8 (150 x 2.1 mm, 3.5 µm, 300 Å) Dionex NucleoPac PA-100 (9 x 250 mm)
Mobile Phase A 0.05% Trifluoroacetic Acid (TFA) in Water 25 mM TEAA, 10% Acetonitrile, pH 8.0
Mobile Phase B 0.05% TFA in Acetonitrile 1 M TEAA, 10% Acetonitrile, pH 8.0
Gradient 0.1% B/min shallow gradient 10 min to 80% B, then 1 min to 100% B, hold 10 min
Flow Rate 0.3 mL/min 3 mL/min
Sample Prep Extract in 0.1% TFA, filter (0.45 µm) Desalt via SPE, lyophilize, resuspend in A, filter
Best For Separation based on general hydrophobicity Separating charged species (e.g., intermediate uronic acids)
  • Troubleshooting:
    • Poor Resolution: The shallow gradient in RP-HPLC (0.1%/min) is key for resolving similar compounds [4]. For Ion-Exchange, ensure pH is correct for analyte charge.
    • Low Recovery: Avoid injecting samples with high salt content. Always filter samples through a 0.45 µm filter to prevent column clogging [3].
Protocol 3: Final Processing and Verification
  • Lyophilization: Pool the pure fractions from HPLC. Use a lyophilizer (freeze-dryer) to remove the volatile mobile phase (acetonitrile/TFA/TEAA). This may require multiple rounds of redilution in water and re-lyophilization to ensure complete buffer removal [3].
  • Verification:
    • Purity Analysis: Analyze the final product using analytical LC-MS. A single, sharp peak in the chromatogram indicates high purity.
    • Structural Confirmation: Perform ¹H and ¹³C NMR spectroscopy. Compare the chemical shifts, especially at the 13C-1 position, with published data or predicted values to confirm the correct structure and successful isotopic labeling [5] [1].

References

storing L-Idose-13C-1 stable isotope

Author: Smolecule Technical Support Team. Date: February 2026

Storage & Handling Specifications

The key specifications for storing and handling L-Idose-1-13C are summarized in the table below.

Specification Detail
Storage Temperature 2-8°C (Refrigerated conditions) [1]
Chemical Form Supplied as an aqueous solution [2]
Molecular Formula ¹³CC₅H₁₂O₆ [2]
Molecular Weight 181.15 g/mol [1] [2]

Frequently Asked Questions

  • What is the recommended storage condition for L-Idose-1-13C? The product must be stored under refrigerated conditions between 2°C and 8°C. Do not freeze [1].

  • In what form is L-Idose-1-13C supplied? It is supplied as an aqueous solution, ready for use [2].

  • Is L-Idose-1-13C chiral? Yes. L-Idose is a monosaccharide sugar with multiple stereocenters, making it a chiral molecule [3].

Troubleshooting Guide

Here are solutions to common problems you might encounter.

  • Problem: Precipitate formation in the solution.

    • Possible Cause: The aqueous solution may have been exposed to temperatures below the recommended storage range or stored for an extended period.
    • Solution: Gently warm the vial to room temperature and mix thoroughly. Inspect visually to ensure the precipitate has fully re-dissolved and the solution is clear before use.
  • Problem: Suspected degradation or loss of potency.

    • Possible Cause: Exposure to elevated temperatures, bacterial contamination in the aqueous solution, or storage beyond the viable shelf life.
    • Solution: For critical experiments, it is highly recommended to use a fresh aliquot. Practice strict aseptic technique when handling the solution to prevent contamination.
  • Problem: Low signal or unexpected results in mass spectrometry.

    • Possible Cause 1: Incorrect calculation of the molecular weight in experimental setups. Remember to account for the ¹³C atom.
    • Solution: Use the correct molecular weight of 181.15 g/mol for all molarity and concentration calculations [1] [2].
    • Possible Cause 2: Chemical interference or improper sample preparation.
    • Solution: Ensure your metabolite extraction and derivatization protocols are optimized for sugars and are compatible with your LC-MS or GC-MS system.

Experimental Workflow for Handling

The following diagram outlines a general workflow for handling L-Idose-1-13C to ensure stability and experimental integrity.

Start Retrieve Vial from Storage A Inspect Visually (Check for precipitate/discoloration) Start->A B Warm Gently to Room Temp A->B If precipitate is seen D Prepare Working Aliquots Using Aseptic Technique A->D If solution is clear C Mix Gently by Inversion B->C C->D E Promptly Return Main Vial to 2-8°C Storage D->E F Use Working Aliquot for Experiment E->F

Key Applications & Background

L-Idose-1-13C is a stable isotope-labeled compound. Its primary application in research is as an isotopic tracer, particularly in the field of Stable Isotope-Resolved Metabolomics (SIRM) [4]. Researchers use it to:

  • Elucidate metabolic pathways and their fluxes within biological systems.
  • Study the role of specific sugars in complex biochemical networks, such as glycosylation or the synthesis of structural components like dermatan sulfate and heparan sulfate [1].

References

L-Idose-13C-1 isomer separation techniques

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What are the main chromatographic techniques for separating carbohydrate isomers like L-Idose? The most common techniques are Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC) [1]. For synthetic compounds with protecting groups, reversed-phase is often preferred. For native, highly polar sugars like L-Idose, HILIC or porous graphitized carbon (PGC) packings are more suitable as they separate based on polarity [1].

  • Why is separating L-Idose particularly challenging? L-Idose is classified as a rare sugar and is known to be unstable in its free monosaccharide form due to significant 1,3-diaxial interactions in its preferred chair conformation [2]. This instability can lead to decomposition or epimerization during separation processes, making it a difficult analyte.

  • My isomers aren't separating. What can I change in my LC method? First, ensure your column is appropriate (HILIC or PGC for native sugars). You can then try:

    • Changing the mobile phase pH: Using a basic additive like ammonium hydroxide (with a base-stable column) can drastically improve the separation of isomers and epimers compared to acidic modifiers [3].
    • Altering the organic modifier: If using a phenyl-based column, methanol is a better organic modifier than acetonitrile as it allows for beneficial π-π interactions with the analyte [1].
    • Verify column compatibility: Standard silica-based columns dissolve under basic conditions; always use a base-stable column like a BEH C18 or a polymeric monolith for high-pH methods [3].

Experimental Guide: Separating Sugar Isomers

The following workflow outlines a general approach for developing a separation method for challenging sugar isomers. You can adapt it specifically for L-Idose-13C-1.

Start Start: Isomer Separation SP Select Stationary Phase Start->SP SP1 HILIC Column SP->SP1 SP2 PGC Column SP->SP2 SP3 BEH C18 (Base-Stable) SP->SP3 If using high pH MP Develop Mobile Phase SP1->MP SP2->MP SP3->MP MP1 For HILIC/PGC: Water/Acetonitrile MP->MP1 MP2 For Basic pH: Ammonium Hydroxide MP->MP2 To improve resolution Eva Evaluate Separation MP1->Eva MP2->Eva Eva->SP If failed Opt Optimize & Scale Eva->Opt If successful

Workflow for Sugar Isomer Separation

Step 1: Sample Preparation

If this compound is part of a synthetic mixture with protecting groups (e.g., acetyl, benzyl), it will be more hydrophobic. If it is a native (fully deprotected) sugar, it will be highly polar [1]. Ensure your sample is compatible with the mobile phase to avoid on-column precipitation.

Step 2: Method Development

Based on the search results, the following table compares two primary chromatographic approaches you can take.

Aspect HILIC / PGC Method Reversed-Phase with Basic pH
Principle Normal-phase; separates polar analytes [1]. Uses ammonium hydroxide to enhance separation and MS sensitivity [3].
Best For Native, unprotected sugars; polar isomers [1]. Improving resolution of epimers/isomers that co-elute under acidic conditions [3].
Column HILIC or Porous Graphitized Carbon (PGC) column [1]. Base-stable C18 (e.g., BEH C18) or polymeric column [3].
Mobile Phase Water/Acetonitrile gradient. Additives: Ammonium acetate or formate [1]. Water/Acetonitrile with 5-20 mM Ammonium Hydroxide (pH ~9-10) [3].
MS Compatibility Excellent with volatile buffers [1]. Excellent; ammonium hydroxide improves ionization efficiency [3].
Step 3: Optimization and Analysis
  • Optimize Gradient: Fine-tune the organic modifier gradient for the best resolution and peak shape.
  • Detection: Couple the LC method with MS detection. The basic mobile phase method is particularly noted for improving MS sensitivity for isomers [3].
  • Scale-Up: For purification, the optimized analytical method can be scaled to preparative chromatography.

Troubleshooting Common Problems

Problem Potential Cause Solution
Poor Resolution Inappropriate column or mobile phase. Switch from C18 to HILIC/PGC, or change to a basic mobile phase with a stable column [3] [1].
Peak Tailing/Deformation Sample solubility issues; on-column precipitation. Ensure sample is soluble in the mobile phase. For protected sugars, use a higher organic content in the sample solvent [1].
Low MS Signal Ion suppression from non-volatile additives. Use volatile additives (ammonium formate, ammonium hydroxide) and avoid TFA [3].
Unstable Baseline (High pH) Column degradation. Confirm the column is rated for use at high pH (e.g., BEH technology) [3].

Advanced Techniques for Validation

For definitive identification, especially when dealing with isotopically labeled compounds, consider these advanced coupled techniques:

  • LC-Ion Mobility Spectrometry-MS (LC-IMS-MS): This technique can separate isomeric metabolites in milliseconds based on their collisional cross-section (CCS), providing an additional dimension of separation [4].
  • Cryogenic IR Spectroscopy: When coupled with IMS-MS, this method provides highly structured IR "fingerprints" of mobility-separated ions, allowing for unambiguous identification of isomers without recurrent use of analytical standards [4].

References

optimizing L-Idose-13C-1 aldose reductase assay conditions

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Common Assay Issues

Here are answers to specific problems you might encounter during the aldose reductase (AR) assay using L-idose as a substrate.

Issue Possible Cause Suggested Solution
Low or No Enzyme Activity Incorrect buffer/pH; Low NADPH concentration; Enzyme inactivation [1]. Verify 0.25 M sodium phosphate buffer, pH 6.8. Confirm NADPH concentration of 0.18 mM [1]. Aliquot and store enzyme properly.
High Background Signal Non-enzymatic NADPH oxidation; Contaminated reagents [1]. Run negative control without substrate. Use fresh, high-purity NADPH and L-idose. Include 0.4 M ammonium sulfate to promote activity [1].
Poor Signal-to-Noise Ratio Substrate or enzyme concentration is suboptimal. Ensure L-idose is at a saturating concentration. Titrate enzyme amount to find linear reaction range.
Inconsistent Inhibition Results Improper inhibitor pre-incubation; Differential inhibition effects. Pre-incubate enzyme with inhibitor for 15-30 minutes. Be aware that inhibitors may act differently on various substrates (differential inhibition) [1].

Core Experimental Protocol

This is a standard methodology for conducting the aldose reductase activity assay, based on the procedures used in foundational studies [1].

  • Assay Temperature: 37°C
  • Detection Method: Spectrophotometric, monitoring the decrease in absorbance at 340 nm (from NADPH oxidation)
  • Molar Extinction Coefficient: ε₃₄₀ = 6.22 mM⁻¹·cm⁻¹ for NADPH

Standard Assay Mixture (0.7 mL total volume) [1]:

Component Final Concentration
Sodium Phosphate Buffer 0.25 M, pH 6.8
NADPH 0.18 mM
Ammonium Sulfate 0.4 M
EDTA 0.5 mM
L-idose (Substrate) Saturating concentration (exact value to be determined experimentally)
Aldose Reductase Enzyme Purified, dialyzed (e.g., human recombinant AKR1B1)

Unit Definition: One unit of enzyme activity is defined as the amount that converts 1 μmol of substrate per minute under the specified assay conditions [1].

Workflow Visualization

The following diagram illustrates the core experimental workflow and key data interpretation points.

assay_workflow start Start Assay Setup prep Prepare Reaction Mixture (Buffer, NADPH, (NH₄)₂SO₄, EDTA) start->prep add_sub Add L-idose Substrate prep->add_sub add_enz Initiate Reaction by Adding Aldose Reductase Enzyme add_sub->add_enz monitor Monitor Absorbance at 340 nm in Real-Time add_enz->monitor calc Calculate Enzyme Activity Based on NADPH Oxidation Rate monitor->calc issue_bg Troubleshoot: High Background monitor->issue_bg issue_low Troubleshoot: Low Activity monitor->issue_low inhibitor For Inhibition Studies: Pre-incubate Enzyme + Inhibitor inhibitor->add_sub

Optimization & Data Interpretation Notes

  • Substrate Specificity: Be aware that inhibitors can act as differential inhibitors (ARDIs), showing varying efficacy depending on the substrate (e.g., L-idose vs. HNE). Always use L-idose for consistent screening of inhibitors intended for glucose pathway blocking [1].
  • Enzyme Preparation: Use dialyzed, glycerol-free enzyme preparation for accurate kinetic measurements. Dialyze against a 10 mM sodium phosphate buffer, pH 7.0, before the assay [1].
  • Defining Saturation: The precise saturating concentration for L-idose should be determined by running the assay with a range of L-idose concentrations and creating a Michaelis-Menten curve to find Vmax.

References

preventing L-Idose-13C-1 degradation

Author: Smolecule Technical Support Team. Date: February 2026

L-Idose-13C-1 Basic Data Sheet

Property Detail
Molecular Formula C₅¹³CH₁₂O₆ [1] [2]
Molecular Weight 181.15 g/mol [1] [2] [3]
IUPAC Name (2R,3S,4R,5S)-2,3,4,5,6-pentahydroxy(3-¹³C)hexanal [3]
CAS Number 5934-56-5 (unlabeled) [4]
Storage 2-8°C (Refrigerator); Shipping at ambient temperature [1] [2]
Appearance/Form Supplied as an aqueous solution [4]

Frequently Asked Questions (FAQs)

Based on the available data, here are answers to some common queries.

Q1: What are the primary applications of this compound in research? A1: This compound is used as a stable isotope tracer [1]. Its main applications include:

  • Quantitative Analysis: Serving as an internal standard for techniques like NMR, GC-MS, or LC-MS [1].
  • Metabolic Studies: Tracing the incorporation of carbon atoms in biochemical pathways to understand metabolic fluxes [5] [3].

Q2: How should I store this compound to ensure its stability? A2: The supplier-recommended storage condition is in a refrigerator at 2-8°C [1] [2]. Since it is supplied as an aqueous solution [4], ensuring sterile conditions and avoiding repeated freezing and thawing are good general practices to prevent microbial growth and degradation.

Q3: Is this compound a naturally occurring sugar? A3: No. The L-isomer of idose is not a common naturally occurring sugar. It is synthesized, often from D-glucose derivatives, and the carbon-13 isotope is incorporated for research purposes [3].

Key Considerations for Experimental Handling

The following diagram outlines the core logical relationship for maintaining the stability of this compound, based on fundamental laboratory practices and the supplier's storage instructions.

G Start Handling L-Idose-¹³C-1 Storage Correct Storage Start->Storage Primary Step Handling Aseptic Handling Start->Handling Critical Practice Aliquoting Aliquot Solution Start->Aliquoting Recommended Strategy Goal Maintain Compound Integrity for Reliable Data Storage->Goal Handling->Goal Aliquoting->Goal

  • Adhere to Storage Guidelines: The most critical factor is to follow the supplier's instruction to store the product at 2-8°C [1] [2]. The provided Certificate of Analysis (CoA) for your specific batch is the definitive source for storage information.
  • Mainstrate Aseptic Technique: Since the compound is an aqueous solution [4], it is susceptible to microbial contamination. Use sterile pipette tips and work in a clean environment to prevent introducing microorganisms that could degrade the sugar.
  • Prepare Aliquots: To minimize the number of freeze-thaw cycles or exposures to room temperature, consider dividing the stock solution into small, single-use aliquots immediately upon receipt.

Troubleshooting Guide

If you suspect your compound has degraded, here is a logical workflow to diagnose the issue.

G Problem Suspected Degradation CheckStorage Check Storage History & Logs Problem->CheckStorage TempExcursion Temperature excursion? (>8°C for long periods) CheckStorage->TempExcursion Contamination Check for Cloudiness or Particulates CheckStorage->Contamination Analytical Run Analytical QC (e.g., NMR, LC-MS) CheckStorage->Analytical Action1 Discard vial. Use new aliquot from stable stock. TempExcursion->Action1 Yes Action2 Discard vial. Practice stricter aseptic technique. Contamination->Action2 Yes Action3 Confirm degradation. Recalibrate assays with fresh standard. Analytical->Action3 Purity < Spec

References

Measurement & Analysis Techniques for L-Idose-13C-1

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core analytical methods used for identifying and quantifying L-Idose-13C-1, drawing from general practices for 13C-labeled compounds and specific research applications.

Method Primary Role Key Application Context / Quantitative Note
13C NMR Spectroscopy [1] [2] [3] Identification & Quantitation Directly traces the 13C label through metabolic pathways. Quantitative analysis requires specific correction factors for different carbon atoms in the molecule [2].
Liquid Chromatography-Mass Spectrometry (LC-MS) [1] [4] Separation & Quantitation Used for precise quantification (e.g., GC-MS, LC-MS). An isocratic RP-HPLC method with specific conditions can be adapted for sugar analysis [1] [4].
Gas Chromatography-Mass Spectrometry (GC-MS) [1] Separation & Quantitation Suitable for precise quantification of this compound [1].

This compound is primarily used as a tracer to study metabolic pathways or as an internal standard for accurate quantification [1]. Its structure is identical to unlabeled L-Idose, but the 13C label allows for precise tracking. Much of the foundational knowledge comes from its use as a superior substrate for measuring the enzyme Aldose Reductase (AR) activity, as it overcomes the kinetic limitations of D-glucose [5].

Experimental Workflow: Using this compound as a Metabolic Tracer

A common application for this compound is to study metabolic fluxes. The following diagram outlines a generalized experimental workflow based on in vivo NMR studies.

G Start Prepare Cell/Bio System A Introduce L-Idose-¹³C-1 Start->A B Incubate (Metabolic Conversion) A->B C Sample & Extract Metabolites B->C D Acquire ¹³C NMR Spectrum B->D Direct In-Vivo Option C->D E Analyze Label Distribution D->E F Identify Active Pathways (e.g., Polyol Pathway) E->F

Workflow Steps:

  • System Preparation: The experiment begins with preparing a biological system, such as a cell suspension (e.g., yeast or mammalian cells) or an intact tissue (e.g., animal lenses), in a controlled environment [6] [2].
  • Tracer Introduction: The labeled substrate, this compound, is introduced into the system. Researchers monitor the system non-invasively or take samples over a time course [2].
  • Incubation & Metabolism: The system is allowed to metabolize the this compound. The 13C label is incorporated into downstream metabolites via the active biochemical pathways [2].
  • Sample Analysis Path: For detailed analysis, metabolites are extracted from the samples. This extract is then used for 13C NMR or LC-MS/GC-MS analysis to identify and quantify the labeled compounds [2].
  • Direct In-Vivo Path (Alternative): As indicated by the dashed line, 13C NMR can also be performed directly on the living cell suspension, allowing for real-time, non-invasive tracking of metabolic reactions [2].
  • Data Interpretation: The final step is to interpret the data. By identifying which carbon atoms in which metabolites have become 13C-labeled, researchers can map the flow of carbon and determine the activity of specific pathways like the polyol pathway [5] [2].

Frequently Asked Questions

Q1: Why is L-Idose often used to study Aldose Reductase instead of D-Glucose? A1: Although D-glucose is the physiological substrate for Aldose Reductase (AR), it exists in solution predominantly as a stable six-membered ring, with only a tiny fraction (<0.002%) in the reactive open-chain aldehyde form. This makes kinetic studies challenging. L-Idose is structurally very similar but has a much higher proportion of the open-chain form (approximately 60–80 times higher than glucose), making it a far more practical and efficient substrate for in vitro activity and inhibition studies [5].

Q2: What are the key considerations for quantitative 13C NMR? A2:

  • Correction Factors: The signal intensity for different carbon atoms in the same molecule can vary. For accurate concentration measurements, you must apply nucleus-specific correction factors, which are determined using pure standards [2].
  • Relaxation Times: For fully quantitative data, the delay between NMR pulses must be long enough (typically 5 times the longest T1 relaxation time) to allow for complete signal recovery. This is often sacrificed in faster experiments [3].
  • Nuclear Overhauser Effect (NOE): Proton-decoupled 13C-NMR spectra experience signal enhancement from the NOE. This enhancement is not uniform across all carbon types, which can distort intensity ratios. For quantitative comparisons, "gated decoupling" techniques are used to suppress the NOE [3].

Q3: Where can I find the chemical shift data for L-Idose for NMR analysis? A3: The 13C NMR chemical shifts for L-Idose and its derivatives in aqueous solution have been reported in the scientific literature. You can refer to published papers for these specific spectral parameters [7].

References

A Framework for Troubleshooting Your L-Idose-13C-1 Experiments

Author: Smolecule Technical Support Team. Date: February 2026

The core challenges in metabolic tracing often revolve around experimental design, data quality, and interpretation. The following guide and table address common pitfalls and solutions, drawing from established methodologies in the field [1] [2] [3].

Potential Issue Underlying Principle Troubleshooting Strategies & Best Practices

| Poor or Uninterpretable Labeling | Time to reach isotopic steady state depends on metabolite pool sizes and fluxes from the tracer to the measured metabolite [1]. | • Conduct a time-course experiment to determine when labeling stabilizes for key metabolites. • Ensure system is at metabolic pseudo-steady state (minimal changes in metabolite levels/fluxes) during measurement [1]. | | Incorrect Natural Abundance Correction | Mass spectra contain isotopes from natural sources; failure to correct distorts true tracer incorporation [1] [2]. | Use dedicated software (IsoCor, IsoCorrectoR, Escher-Trace) for natural isotope correction based on molecular formula [1] [2]. | | Low Signal or High Noise | Low tracer concentration or poor cell viability results in weak labeling signal [4]. | • Optimize tracer concentration; test different mixtures of labeled and unlabeled substrate [3]. • Validate metabolic viability of your system (e.g., check ATP/ADP ratios, membrane integrity) [4]. | | Difficulty Interpreting Data | Labeling patterns are most meaningful in the context of the entire metabolic network [2]. | Visualize data on metabolic pathways using tools like Escher-Trace to identify relative pathway activities [2]. |

Foundational Experimental Protocol for 13C Tracer Analysis

A robust experimental protocol is key to generating reliable data. The workflow below outlines the critical stages.

cluster_design Experimental Design & Setup cluster_processing Sample Processing & MS Analysis Experimental Design & Setup Experimental Design & Setup Isotope Labeling & Sampling Isotope Labeling & Sampling Experimental Design & Setup->Isotope Labeling & Sampling a1 Ensure metabolic pseudo-steady state (e.g., exponential growth phase) a2 Select and prepare tracer (e.g., L-Idose-13C-1) a3 Determine optimal tracer concentration and labeling duration Sample Processing & MS Analysis Sample Processing & MS Analysis Isotope Labeling & Sampling->Sample Processing & MS Analysis Data Correction & Processing Data Correction & Processing Sample Processing & MS Analysis->Data Correction & Processing c1 Quench metabolism rapidly c2 Extract intracellular metabolites c3 Analyze via LC-MS or GC-MS Data Interpretation & Visualization Data Interpretation & Visualization Data Correction & Processing->Data Interpretation & Visualization

Key steps in the workflow are:

  • Experimental Design & Setup: Confirm your biological system is in a metabolic pseudo-steady state during the labeling period to simplify data interpretation [1].
  • Isotope Labeling & Sampling: Introduce the This compound tracer and perform a time-course sampling to capture labeling kinetics and identify the isotopic steady state [1].
  • Sample Processing & MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to analyze samples.
  • Data Correction & Processing: Apply natural abundance correction using specialized software to obtain accurate Mass Isotopomer Distributions (MIDs) [1] [2].
  • Data Interpretation & Visualization: Use pathway mapping tools like Escher-Trace to visualize corrected data in the context of metabolic networks and identify active pathways [2].

Special Considerations for L-Idose

L-Idose is a rare sugar, and its metabolism might be unconventional. When troubleshooting, consider:

  • Promiscuous Enzyme Activity: Metabolic pathways are not always exclusive. Enzymes might process L-Idose even if it's not the primary substrate. Research known metabolic routes for similar sugars (e.g., L-fucose, D-glucose) in your model organism [5].
  • Scavenging and Low Flux: The flux of L-Idose through metabolic pathways might be low. Ensure your MS instrument sensitivity is optimized and consider longer labeling times to allow the tracer to incorporate into downstream metabolites [1].
  • Tracer Purity and Stability: Verify the chemical and isotopic purity of your This compound compound upon receipt.

References

L-Idose-13C-1 versus D-glucose aldose reductase kinetics

Author: Smolecule Technical Support Team. Date: February 2026

Substrate Comparison: L-Idose vs. D-Glucose

Feature D-Glucose L-Idose
Aldehyde Form Availability Very low (~0.0013% of total glucose) [1] ~60-80 times higher than glucose [1]
Practical KM (for total substrate) High (e.g., 188 mM) [2] Not explicitly stated, but more manageable due to high aldehyde availability [1]
Theoretical KM (for free aldehyde form) ~2.5 µM [3] Information missing
Structural Similarity to Glucose Native physiological substrate [4] High; identical except for configuration at C5 carbon [1]
Key Practical Advantage Physiologically relevant substrate [4] Higher free aldehyde concentration enables more robust and reliable activity assays [1]

L-idose is structurally very similar to D-glucose, differing only in the configuration at the C5 carbon atom [1]. This small change has a major practical consequence: L-idose exists in solution with a much higher proportion of its molecules in the free aldehyde form, which is the form that AR acts upon [1]. Using D-glucose directly in assays requires using very high enzyme concentrations or enormous amounts of substrate, which can be problematic for accurate kinetic and inhibition studies [1]. L-idose circumvents this issue, making it a more practical and sensitive substrate for in vitro experiments [1].

Experimental Context & Protocols

To help you contextualize the use of these substrates, here is an overview of the polyol pathway and a general experimental workflow for measuring AR activity.

G Polyol Pathway in Glucose Metabolism Glucose D-Glucose AR Aldose Reductase (AR) Glucose->AR NADP NADP⁺ AR->NADP Sorbitol Sorbitol AR->Sorbitol NADPH NADPH NADPH->AR Consumed SDH Sorbitol Dehydrogenase (SDH) Sorbitol->SDH NADH NADH SDH->NADH Fructose Fructose SDH->Fructose NAD NAD⁺ NAD->SDH Consumed

The standard method for measuring AR activity involves monitoring the consumption of NADPH by the enzyme, as the oxidation of NADPH to NADP⁺ causes a decrease in absorbance at 340 nm [5]. A generalized protocol is outlined below.

G General Workflow for AR Activity Assay Prep 1. Prepare Reaction Mixture (Buffer, NADPH, EDTA) AddEnzyme 2. Add Purified AR Enzyme Prep->AddEnzyme AddSubstrate 3. Initiate Reaction with Substrate (D-Glucose, L-Idose, or Glyceraldehyde) AddEnzyme->AddSubstrate Monitor 4. Monitor Absorbance at 340 nm (NADPH oxidation rate = enzyme activity) AddSubstrate->Monitor Analyze 5. Analyze Kinetic Data (Calculate KM, Vmax, IC50 for inhibitors) Monitor->Analyze

A typical assay buffer described in the literature is 0.25 M sodium phosphate buffer, pH 6.8, containing 0.38 M ammonium sulfate, 0.5 mM EDTA, and 0.2 mM NADPH [5]. The reaction is initiated by adding the substrate, and the activity is determined by the rate of NADPH oxidation [5]. When testing potential inhibitors that require DMSO for solubilization, the same final concentration of DMSO should be maintained in both test and control assays to avoid artifacts [5].

Key Research Implications

  • For L-Idose-13C-1: The lack of specific data on the carbon-13 labeled form means you may need to infer its properties from unlabeled L-idose. Its primary value would be in specialized tracer or metabolic studies, where its kinetic behavior is expected to mirror that of unlabeled L-idose.
  • Substrate Choice is Context-Dependent: The "best" substrate depends on the experiment's goal. D-glucose is essential for physiological relevance, while L-idose is superior for robust in vitro screening, especially for inhibitor discovery [1]. D,L-Glyceraldehyde is widely used but may not be optimal for studies focused on glucose reduction [5].
  • Explore Differential Inhibition: A modern approach in AR drug development is finding "differential inhibitors" (ARDIs) that block the reduction of glucose (preventing sorbitol accumulation) without impairing the detoxification of harmful aldehydes like HNE [5] [3]. Using multiple substrates is critical for identifying such compounds.

References

L-Idose-13C-1 alternative substrate for aldose reductase

Author: Smolecule Technical Support Team. Date: February 2026

Rationale for Using L-Idose as a Substrate

The core challenge in studying Aldose Reductase (AR) with D-glucose is its low proportion of free aldehyde form, which is the actual structure the enzyme acts upon. This results in a very high measured Michaelis constant ((K_M)), making in vitro kinetics difficult [1] [2].

L-idose, being the C-5 epimer of D-glucose, offers a significant structural and practical advantage, as illustrated below:

L-idose provides a much higher concentration of the reactive aldehyde form in solution—approximately 60-80 times higher than D-glucose—leading to more favorable enzyme kinetics and facilitating more reliable activity measurements and inhibitor screening [1] [3].

Quantitative Performance Comparison

The table below summarizes key kinetic parameters for L-idose compared to other common AR substrates, based on experimental data from bovine lens and human recombinant enzymes [1] [3] [4].

Substrate (K_M) (mM) Relative Free Aldehyde (%) Key Characteristics for AR Assays

| L-idose | Significantly lower than D-glucose [3] | ~0.09% [1] | • Structurally similar to D-glucoseHigh free aldehyde concentration enables more accurate and sensitive activity measurement [1] [3] | | D-glucose | 35 - 212 mM [1] [2] | ~0.0013% [1] | • Physiological substrate, but poor kinetics • Requires high enzyme concentration or extremely high substrate levels for reliable assay [1] | | D, L-Glyceraldehyde (GAL)| ~0.039 mM [4] | N/A - exists in open chain | • High affinity for ARLacks the cyclic pyranose structure of hexose sugars, may not fully represent glucose reduction mechanics [1] | | 4-Hydroxy-2-Nonenal (HNE) | ~0.037 mM [4] | N/A - exists in open chain | • Toxic aldehyde product of lipid peroxidation • Represents the detoxification role of AR [2] [4] |

Experimental Application and Protocol

Research establishes L-idose as a valuable tool for measuring AR activity and screening inhibitors. The general protocol is adapted from standard AR activity assays [1] [5].

1. Reagent Preparation

  • Enzyme Source: Purified recombinant human AR (AKR1B1) or tissue homogenates (e.g., bovine lens) [1] [2].
  • Assay Buffer: 0.25 M sodium phosphate buffer, pH 6.8, containing 0.38 M ammonium sulfate and 0.5 mM EDTA [1] [4].
  • Substrate Solution: L-idose dissolved in the assay buffer [1] [5].
  • Cofactor Solution: NADPH dissolved in assay buffer.

2. Standard Activity Assay Workflow

Start Reaction Mixture in Cuvette: - Assay Buffer - NADPH (e.g., 0.18 mM) Step1 Add AR Enzyme Start->Step1 Step2 Initiate reaction by adding L-idose substrate (e.g., variable conc.) Step1->Step2 Step3 Monitor NADPH oxidation at 340 nm for 2-3 min Step2->Step3 Step4 Calculate activity using ΔA₃₄₀/min and ε₃₄₀ = 6.22 mM⁻¹cm⁻¹ Step3->Step4

3. Inhibition Studies For screening inhibitors (e.g., Epalrestat, fidarestat, or natural compounds [6] [7] [5]), pre-incubate the enzyme with the candidate compound for 5-10 minutes before adding the substrate. Calculate the percentage inhibition or the half-maximal inhibitory concentration ((IC_{50})) [8] [5].

Key Implications for Drug Discovery

The use of L-idose aligns with the advanced concept of developing Aldose Reductase Differential Inhibitors (ARDIs) [2] [4] [5]. This strategy aims to find compounds that preferentially block the reduction of glucose (and its analog, L-idose) to prevent sorbitol accumulation and diabetic complications, while sparing AR's beneficial detoxification of harmful lipids like HNE [4]. L-idose is a key tool in identifying these selective inhibitors.

How to Proceed

For your specific needs regarding the carbon-13 labeled compound, I suggest you:

  • Contact chemical suppliers specializing in isotopically labeled biomolecules to inquire about the commercial availability, specifications, and purity of L-Idose-13C-1.
  • Consult specialized literature on synthetic carbohydrate chemistry for published protocols on synthesizing carbon-13 labeled L-idose.

References

L-Idose-13C-1 versus unlabeled L-Idose sensitivity

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Analysis of L-Idose and L-Idose-13C-1

The table below summarizes the key characteristics of unlabeled L-Idose and its carbon-13 labeled counterpart, which lead to their different applications and performance in research.

Feature Unlabeled L-Idose This compound
Basic Definition Naturally occurring, unmodified hexose monosaccharide [1]. A synthetically produced form of L-Idose with a carbon-13 atom at the C-1 position [1].

| Key Structural Feature | C-5 epimer of D-glucose [1]. | Identical structure to L-Idose, but with a 13C isotope at one carbon [1]. | | Primary Research Applications | - Study of enzyme kinetics (e.g., as an alternative substrate for Aldose Reductase) [2].

  • Synthesis of complex biomolecules (e.g., heparan sulfate proteoglycan mimetics) [3]. | - Tracer in metabolic studies: To track the incorporation and fate of carbon atoms in biochemical pathways [1].
  • Quantitative Mass Spectrometry: Used in methods like MIRACLE for accurate metabolite quantification [4]. | | Performance Advantage | Superior substrate for kinetic studies: Its free aldehyde form is approximately 60-80-fold more prevalent in solution than in D-glucose, making it a more practical substrate for measuring Aldose Reductase activity in vitro [2]. | Enhanced detection sensitivity & accuracy: The 13C label allows researchers to distinguish the molecule from background noise and naturally occurring isotopes, enabling:
  • Precise tracking in complex metabolic mixtures [5] [4].
  • Determination of the exact number of carbon atoms in a metabolite [5].
  • More accurate quantification via LC-MS and NMR [5] [4]. |

Experimental Context and Workflows

The performance differences lead to the use of these compounds in specific experimental protocols.

Use of Unlabeled L-Idose in Enzyme Kinetics

L-Idose is valued as an attractive alternative substrate to D-glucose for measuring aldose reductase (AR) activity [2]. The experimental rationale is:

  • Problem with D-glucose: In solution, over 99.9% of D-glucose exists in a cyclic hemiacetal form, with only a tiny fraction (<0.002%) as the free aldehyde that the enzyme acts upon. This makes kinetic measurements difficult [2].
  • Advantage of L-Idose: The free aldehyde form of L-Idose is about 60-80 times more available in solution than that of D-glucose. This higher availability makes the reaction rates easier to measure accurately without requiring extremely high enzyme or substrate concentrations [2].

A typical activity assay involves monitoring the depletion of NADPH (a cofactor) by measuring absorbance at 340 nm, with the reaction mixture containing the enzyme, NADPH, and the substrate (L-Idose) in an appropriate buffer [2].

Use of this compound in Tracer Studies

Carbon-13 labeled sugars like this compound are crucial in advanced metabolomics for their role as isotopic tracers. The following diagram illustrates a general workflow for such studies.

Start Start: Grow Cell/Organism A Introduce L-Idose-¹³C-1 Start->A B Incubation & Metabolism A->B C Sample Extraction B->C D LC-MS or NMR Analysis C->D E Data Interpretation D->E F Identify metabolic pathways and quantify flux E->F

A key methodology that leverages 13C-labeled extracts is MIRACLE (Mass Isotopomer Ratio Analysis of U-13C-labeled Extracts) [4]. This LC-MS/MS-based method uses a fully 13C-labeled extract from cells as an internal standard to quantify the same metabolites from an unlabeled test sample. This approach corrects for instrument variability and metabolite losses during preparation, leading to highly accurate concentration measurements [4].

Interpretation of "Sensitivity"

In the context of your question, "sensitivity" has two distinct meanings:

  • For unlabeled L-Idose, sensitivity relates to its practical utility in enzymatic assays. Its structural property (higher free aldehyde concentration) makes the enzyme-catalyzed reaction easier to detect and measure (i.e., more "sensitive") compared to using D-glucose [2].
  • For this compound, sensitivity refers to analytical detection and quantification. The 13C label provides a distinct mass signature that mass spectrometers can pinpoint with high sensitivity and specificity against a complex biological background, and it also enhances NMR techniques for better detection [5] [6] [4].

References

L-Idose-13C-1 versus other rare sugar isotopes

Author: Smolecule Technical Support Team. Date: February 2026

Profile of L-Idose-13C-1

The table below consolidates the available information on L-Idose-(^{13}C)-1 from commercial and scientific sources [1] [2] [3].

Characteristic Description of L-Idose-(^{13}C)-1
Classification Carbon-13 isotopically labeled aldose (hexose monosaccharide) [2].
Molecular Formula ( C_5H_{12}^{13}CO_6 ) or ( ^{13}CC_5H_{12}O_6 ) [1] [2] [3].
Molecular Weight 181.15 g/mol [1] [2].
IUPAC Name (2R,3S,4R,5S)-2,3,4,5,6-pentahydroxy(3-(^{13}C))hexanal [2].
Key Structural Feature C-5 epimer of D-glucose [2].
Primary Stated Applications Tracer in metabolic studies; internal standard for quantitative analysis by NMR, GC-MS, or LC-MS [1] [2].
Synthetic Origin Not naturally occurring; synthesized via chemical or enzymatic methods, often from glucose derivatives like 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose [2].

Framework for Comparing Rare Sugar Isotopes

To objectively compare isotopic rare sugars for your research, you can evaluate them against the following criteria. While public head-to-head studies are scarce, this framework can guide your experimental design or literature review.

Comparison Dimension Key Considerations for Evaluation

| 1. Tracer Performance | • Position of Label: The specific carbon atom labeled (e.g., 1-(^{13}C)) determines its pathway and fate in metabolic networks [4] [5]. • Minimal Isotopic Interference: Does the label provide accurate tracking without disrupting the native biochemical reactions? | | 2. Metabolic Utility | • Pathway Specificity: How effectively does the sugar enter and illuminate the target pathway (e.g., L-iduronic acid synthesis in glycosaminoglycans)? • Enzyme Kinetics: How do enzymes involved in the pathway of interest process the labeled rare sugar compared to its common counterpart? | | 3. Analytical Performance | • Detection & Quantification: Suitability as an internal standard in LC-MS, GC-MS, or NMR; sensitivity and signal-to-noise ratio [1] [5]. • Chromatographic Resolution: Ability to separate and accurately quantify the labeled compound from other metabolites. | | 4. Synthetic Accessibility | • Cost and Scalability: Complexity and cost of synthesis, availability, and purity [2] [6]. | | 5. Biological Relevance | • Rare Sugar Properties: Combine the tracking power of the isotope with the unique biological functions of the rare sugar itself (e.g., anti-cancer, anti-diabetes effects) [7] [8]. |

Suggested Experimental Approaches

To generate the comparative data you need, consider these established protocols that are adaptable for head-to-head testing.

  • 13C Metabolic Flux Analysis (13C MFA) [4] [9]: This is the primary method for using labeled sugars like L-Idose-(^{13}C)-1 to quantify intracellular reaction rates.
  • Stable Isotope Tracing with Metabolomics [5]: This workflow is excellent for tracking how a labeled sugar is incorporated into specific downstream products, such as nucleotide sugars and cell-membrane glycans.

cluster_workflow 13C Metabolic Flux Analysis (MFA) Workflow A Administer 13C-Labeled Sugar B Cell Culture or Biological System A->B C Metabolite Extraction B->C D Mass Spectrometry (MS) Analysis C->D E Measure Isotopomer Distribution (MDV) D->E F Computational Model & Flux Estimation E->F G Compare Flux Maps for Different Sugars F->G

How to Proceed

Given the lack of direct comparisons, your most reliable path is:

  • Contact Suppliers: Reach out to specialized chemical providers like MedChemExpress (MCE), Smolecule, and Omicron Biochemicals for technical dossiers or unpublished data [1] [2] [3].
  • Design Targeted Experiments: Use the frameworks and methodologies above to conduct your own comparative studies based on your specific research objectives.

References

L-Idose-13C-1 validation in metabolic studies

Author: Smolecule Technical Support Team. Date: February 2026

Validation Schemes and Quality Control

For any 13C-labeled metabolite, ensuring the accuracy of the measured carbon isotopologue distributions (CIDs) is fundamental. The table below summarizes key validation approaches and metrics recommended for tracer studies.

Validation Aspect Recommended Method/Standard Purpose & Target Performance
CID Accuracy [1] [2] In-vivo synthesized reference material (e.g., from Pichia pastoris grown on a 50/50 mix of ( ^{12}C )/( ^{13}C ) methanol) Validates trueness of instrument measurements. Bias as small as 0.01–1% is achievable for most compounds.
Instrument Performance [1] [2] Selenium-containing metabolites (e.g., Selenomethionine) Quality control for spectral accuracy, leveraging selenium's unique isotopic pattern.
Precision [1] [2] Repeated measurements of standards Measures reproducibility. Precision of less than 1% is excellent for most compounds.
Sensitivity [1] [2] Measurement of low-abundance isotopologues Determines the minimum detectable change in labeling. For many compounds, changes as low as 1% can be measured.
Contamination Check [1] [2] Analysis of procedural blanks and matrix Identifies interference from contaminants, which is crucial for metabolites like organic acids.

Detailed Experimental Protocols

Here are the detailed methodologies for the key validation experiments cited in the table above.

Protocol for Validating CID Accuracy [1] [2]

This protocol uses in-vivo synthesized reference material to check how accurately your instrument measures isotopologue distributions.

  • Step 1: Produce Reference Material. Ferment the yeast Pichia pastoris on a substrate with a known, defined mixture of unlabeled and fully ( ^{13}C )-labeled methanol (e.g., a 50:50 mixture).
  • Step 2: Calculate Theoretical CIDs. For a metabolite with n carbon atoms, the theoretical fraction of molecules with k ( ^{13}C ) atoms is given by the binomial distribution: ( M_k = \binom{n}{k} p^k (1-p)^{n-k} ), where p is the fractional enrichment of ( ^{13}C ) in the substrate.
  • Step 3: Prepare Sample. Extract metabolites from the yeast biomass, reconstitute in a suitable solvent, and analyze using your LC-MS method.
  • Step 4: Compare Data. Measure the experimental CID from the MS data and compare it to the theoretical calculation. The difference indicates the accuracy (trueness) of your measurement.
Protocol for Analytical Method Comparison [1] [2]

This procedure helps select the best LC-MS method for your target metabolites.

  • Step 1: Choose Methods. Test different chromatographic separations (e.g., Reversed-Phase, HILIC, Anion-Exchange) on the same high-resolution Orbitrap MS platform.
  • Step 2: Analyze Standards. Run a mix of natural abundance metabolite standards and the in-vivo synthesized ( ^{13}C )-labeled reference material across all methods.
  • Step 3: Quantify Performance. For each method and metabolite, calculate the precision (standard deviation of replicates) and trueness (deviation from the theoretical CID).
  • Step 4: Assess Matrix Effects. Analyze a representative biological sample (e.g., a mammalian cell extract) and a procedural blank to check for interferences.

Good Practices for Metabolic Flux Analysis (MFA)

When using L-Idose-13C-1 in a 13C-MFA study, adhering to community-established good practices is crucial for the credibility and reproducibility of your findings [3]. The workflow and key reporting requirements are summarized in the diagram below.

cluster_key_info Key Information to Report A Design Tracer Experiment B Culture Cells & Harvest Samples A->B C Measure Isotopic Labeling B->C D Estimate Fluxes via Model Fitting C->D E Validate Model & Report D->E Report Report: Model, Data, Fit & Fluxes E->Report M1 • Complete metabolic network model • Atom transitions for reactions M2 • Uncorrected mass isotopomer data (MID) • Standard deviations M3 • Goodness-of-fit statistics • Flux confidence intervals

Key Considerations for Your Comparison Guide

Based on the available information, here are critical points to address when creating your guide for this compound:

  • Focus on Method Performance: Without head-to-head studies, a valuable approach is to compare the analytical figures of merit (precision, trueness, sensitivity) achieved for this compound versus other labeled sugars when analyzed using the validation protocols described above.
  • Tracer Selection is Context-Dependent: The "optimal" tracer depends heavily on the specific metabolic network and fluxes of interest [4]. A tracer that is excellent for elucidating one pathway might be poor for another. Your guide should emphasize the biological question being asked.
  • Validate Your Own Setup: The validation schemes are not compound-specific. You can and should apply these rigorous quality control methods (using reference materials and selenium standards) in your own lab to generate the performance data for this compound and its alternatives.

References

Comprehensive Comparison: L-Idose-13C-1 versus D-Glucose Acyclic Form Population and Research Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Chemical Properties and Research Relevance

The comparative analysis between L-Idose-13C-1 and D-glucose represents a specialized yet significant area of research in carbohydrate chemistry and enzymology. While D-glucose serves as the fundamental physiological sugar in biological systems, its structural characteristics—specifically the high stability of its pyranose form—create substantial experimental challenges for studying enzyme kinetics and metabolic pathways. L-Idose, particularly in its carbon-13 labeled form (this compound), has emerged as a valuable alternative for specific research applications due to its enhanced population of the reactive acyclic form. This comparison guide examines the structural differences, quantitative acyclic form populations, experimental methodologies, and research applications of these two sugars, providing researchers with critical data to inform their study designs in drug development and metabolic research.

The core distinction between these molecules lies in their stereochemical configuration. L-Idose is the C-5 epimer of D-glucose, meaning these sugars differ only in the spatial arrangement of atoms at the fifth carbon position [1] [2]. This seemingly minor structural variation has profound implications for the tautomeric equilibrium of the molecules in aqueous solution. While both are aldohexoses with the molecular formula C₆H₁₂O₆, the different configuration at C-5 significantly impacts the stability of their cyclic forms, resulting in markedly different populations of the reactive aldehyde form available for enzyme interactions and chemical modifications [3].

Structural Comparison and Acyclic Form Population Analysis

Fundamental Structural Differences

The structural relationship between D-glucose and L-idose is characterized by epimerization at the C5 carbon atom:

  • D-glucose possesses what is known as the "gluco" configuration, where in its most stable chair conformation, all sterically significant substituents (hydroxyl groups at C2, C3, and C4, plus the hydroxymethyl group at C6) can be simultaneously positioned in equatorial orientations, creating an exceptionally stable pyranose form [3].
  • L-idose features the "ido" configuration where, in the most stable chair conformation, three hydroxyl groups (at C2, C3, and C4) occupy axial positions while only the hydroxymethyl group at C6 maintains an equatorial position, or vice versa [3]. This arrangement creates steric strain that destabilizes the cyclic form relative to the acyclic aldehyde form.

This conformational difference significantly impacts the tautomeric distribution of these sugars in aqueous solution. While both sugars exist predominantly in cyclic hemiacetal forms (pyranose and furanose configurations), the proportion of the acyclic aldehyde form differs dramatically between them, with important implications for their reactivity and suitability for various experimental applications.

Quantitative Acyclic Form Population Data

Table 1: Comparative Acyclic Form Populations of D-Glucose and L-Idose in Aqueous Solution

Sugar Total Acyclic Forms (%) Aldehyde Form (%) Hydrate Form (%) Measurement Technique
D-Glucose 0.01% 0.0032% 0.006% ¹³C NMR (150 MHz) [4]
L-Idose 0.3% 0.09% 0.74% ¹³C NMR (150 MHz) [4]
L-Idose (alternative measurement) ~0.1% (aldehyde only) 0.0786% - 0.0969% Not specified CD/NMR & kinetic measurements [3]

The data reveal that L-idose exhibits a significantly higher population of acyclic forms compared to D-glucose, with approximately 30 times more total acyclic forms and about 28 times more aldehyde form available for chemical reactions [4]. This substantial difference in acyclic form availability directly translates to enhanced reactivity in various experimental contexts.

The increased acyclic population in L-idose stems from the reduced stability of its cyclic forms. As noted in research, for L-idose "the free aldehyde form is present in solution at a level that is approximately 60-80-fold higher than glucose" when comparing just the reactive aldehyde species [3]. This dramatic difference makes L-idose particularly valuable for studies requiring efficient interaction with enzymes that recognize the open-chain form of sugars or for chemical reactions targeting the aldehyde functional group.

Experimental Applications and Protocols

Aldose Reductase Activity Measurement

Aldose reductase (AR) is a rate-limiting enzyme in the polyol pathway and represents an important therapeutic target for preventing diabetic complications. However, D-glucose is far from an ideal substrate for in vitro studies of this enzyme due to its extremely low acyclic form concentration [3] [1]. The experimental protocol for measuring AR activity with L-idose as an alternative substrate involves the following steps:

  • Enzyme Preparation: Purify aldose reductase from bovine lens or express and purify human recombinant enzyme using standard protein purification techniques. The enzyme should be stored in appropriate buffers maintaining stability, typically phosphate or Tris buffers around pH 7.0 [3].
  • Reaction Setup: Prepare reaction mixtures containing NADPH (cofactor), the enzyme preparation, and either D-glucose or L-idose as substrate in potassium phosphate buffer. A typical assay might use 10 mU of enzyme with substrate concentrations ranging from 0.8 mM for L-idose to much higher concentrations for D-glucose [3].
  • Kinetic Measurement: Monitor the reaction progress by measuring the decrease in NADPH absorbance at 340 nm using a spectrophotometer. The reaction is typically conducted at temperatures between 25-30°C [3] [1].
  • Data Analysis: Calculate kinetic parameters (KM, Vmax, kcat) using standard enzyme kinetic models such as the Michaelis-Menten equation. Compare the efficiency of L-idose versus D-glucose as substrates [3].

Table 2: Comparative Kinetic Parameters of Aldose Reductase with Different Substrates

Substrate KM (mM) kcat (s⁻¹) kcat/KM (M⁻¹s⁻¹) Experimental Conditions
D-Glucose 35-212 Comparable to L-idose Low due to high KM Bovine lens or human recombinant enzyme [3]
L-Idose Significantly decreased compared to glucose Essentially identical to glucose Markedly improved Bovine lens or human recombinant enzyme [3] [1]
Glyceraldehyde 0.7 Not specified Not specified Commonly used alternative substrate [3]

The experimental data demonstrates that while the catalytic rate constant (kcat) remains essentially identical between D-glucose and L-idose, the Michaelis constant (KM) decreases significantly for L-idose, resulting in markedly improved catalytic efficiency [3] [1]. This kinetic improvement directly stems from the higher availability of the reactive aldehyde form in L-idose solutions, making it a superior substrate for in vitro investigations of aldose reductase inhibition and kinetics.

Synthesis of Azido-Containing Chemical Probes

L-Idose derivatives serve as valuable hetero-bifunctional spacers for creating chemical probes. The experimental protocol for utilizing 6-azido-6-deoxy-L-idose in probe synthesis includes:

  • Spacer Preparation: Synthesize 6-azido-6-deoxy-L-idose from appropriate precursors, with the azido group at one terminus and a hemiacetal (equivalent to an aldehyde) at the other [5].
  • Oxime Formation: React the hemiacetal terminus with amino groups or electron-rich aromatics. Research indicates that "the idose derivative exhibited a higher level of reactivity towards oxime formation than a corresponding glucose derivative" [5].
  • Click Chemistry: Utilize the azido terminus for bio-orthogonal [3+2] cycloaddition (Click reaction) with alkynes to create conjugated molecules [5].
  • Application: Create specific probes such as "C-idosyl epigallocatechin gallate (EGCG)" through C-glycosylation of EGCG with 6-azido-idose for biological studies [5].

The following diagram illustrates the experimental workflow for creating and applying azido-containing chemical probes using 6-azido-6-deoxy-L-idose:

G Start Start Probe Synthesis SpacerPrep Synthesize 6-Azido-6-deoxy-L-idose Spacer Start->SpacerPrep OximeFormation Hemiacetal Terminus: Oxime Formation with Amino Groups SpacerPrep->OximeFormation ClickChemistry Azido Terminus: Bio-orthogonal [3+2] Cycloaddition with Alkynes SpacerPrep->ClickChemistry Application Apply Chemical Probe (e.g., C-idosyl EGCG) for Biological Studies OximeFormation->Application ClickChemistry->Application

This methodology capitalizes on the enhanced reactivity of the idose derivative compared to glucose equivalents, which stems from its greater acyclic form population. The "larger population of the acyclic forms of the idose derivative would result in higher reactivity towards electrophilic addition in comparison with glucose derivatives" [5], making it particularly valuable for constructing chemical biological tools.

Research Applications and Advantages

Metabolic Tracing and Enzyme Kinetics

The carbon-13 labeled variant, This compound, provides specific advantages for metabolic research:

  • Isotopic Tracing: The incorporated carbon-13 label enables precise tracking of carbohydrate metabolism and incorporation into biochemical pathways, allowing researchers to follow the fate of individual carbon atoms in complex biological systems [2].
  • Enhanced Detection Sensitivity: The combination of higher acyclic form population and carbon-13 labeling significantly improves signal detection in NMR-based metabolic studies, enabling more accurate quantification of metabolic fluxes [2] [4].
  • Enzyme Kinetic Studies: L-Idose serves as an excellent alternative substrate for aldose reductase, providing more reliable kinetic data than glucose due to its higher reactive aldehyde form concentration. This is particularly valuable when screening potential inhibitors for diabetic complications [3] [1].
Chemical Biology and Probe Development

The unique structural properties of L-idose make it particularly suitable for various chemical biology applications:

  • Bifunctional Spacer: 6-Azido-6-deoxy-L-idose functions as an effective hetero-bifunctional spacer with a hemiacetal terminus (equivalent to an aldehyde) that reacts with nucleophiles, and an azido terminus that undergoes bio-orthogonal cycloaddition with alkynes [5].
  • Improved Coupling Efficiency: The higher reactivity of L-idose derivatives compared to glucose equivalents enables more efficient conjugation reactions, reducing reaction times and improving yields in probe development [5].
  • Biological Activity Retention: C-idosyl derivatives of bioactive compounds like EGCG maintain biological activity while introducing additional functionality. Research demonstrated that "the C-idosyl form of EGCG exhibited cytotoxicity against U266 cells that was comparable to that of EGCG" [5].

Synthesis and Production Considerations

The synthesis of this compound involves specialized approaches to incorporate the carbon-13 isotope:

  • Chemical Synthesis: Utilizing labeled precursors that integrate the carbon-13 isotope during synthesis, often starting from 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose [2].
  • Cyanohydrin Reduction: One established approach uses 1,2-O-isopropylidene-α-D-xylo-pentodialdo-1,4-furanose as a precursor for preparing L-6-13C-idose through cyanohydrin reduction with potassium-13C-cyanide, yielding approximately 35% L-ido cyanohydrin [2].
  • Regioselective Protection: Implementing advanced protection strategies using reagents like dibutyltin oxide for selective protection of trans-diaxial 1,2-diols in L-iduronic acid derivatives enables more efficient synthesis [2].
  • Orthogonal Protection Schemes: Utilizing protecting groups including tert-butyldiphenylsilyl, 2-naphthylmethylene acetal, benzoyl, and levulinoyl groups allows selective manipulation of hydroxyl groups while preserving carbon-13 label integrity throughout synthesis [2].

These synthetic approaches highlight the greater complexity involved in producing this compound compared to the commercially abundant D-glucose, but they enable access to a valuable tool compound for specialized research applications.

Conclusion and Research Recommendations

The comparative analysis between this compound and D-glucose reveals significant differences in acyclic form population and research applicability:

  • Structural Advantages: L-Idose's C-5 epimeric configuration results in approximately 30 times more total acyclic forms and 28 times more aldehyde form compared to D-glucose, dramatically enhancing its reactivity in various experimental contexts [3] [4].
  • Experimental Efficiency: For aldose reductase studies, L-idose provides kinetic parameters with significantly improved KM values while maintaining similar kcat values to glucose, making it a superior substrate for in vitro inhibition and kinetic studies [3] [1].
  • Synthetic Versatility: The enhanced reactivity of L-idose derivatives enables more efficient synthesis of chemical biological probes, particularly valuable for creating hetero-bifunctional spacers and bioactive conjugates [5].

References

×

XLogP3

-2.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

5

Exact Mass

181.06674293 Da

Monoisotopic Mass

181.06674293 Da

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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